Sunitinib maleate
Description
Significance as a Multi-Targeted Tyrosine Kinase Inhibitor in Preclinical Investigations
At its core, sunitinib (B231) maleate (B1232345) functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). This multi-targeted approach is crucial, as many cancers rely on dysregulated signaling through several RTKs for growth, survival, angiogenesis, and metastasis. In preclinical investigations, sunitinib maleate has demonstrated robust inhibitory activity against a panel of kinases, including vascular endothelial growth factor receptors (VEGFRs 1, 2, and 3), platelet-derived growth factor receptors (PDGFRs α and β), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the rearranged during transfection (RET) proto-oncogene medchemexpress.comaacrjournals.orgnih.govresearchgate.netascopubs.orgapexbt.comaacrjournals.orgscirp.orgrndsystems.com.
The inhibition of these RTKs by this compound effectively blocks downstream signaling cascades, such as the PI3K/AKT/mTOR and MAPK pathways, which are critical for cellular proliferation, survival, and angiogenesis aacrjournals.orgascopubs.org. This broad inhibitory profile has made it an invaluable tool in chemical biology for dissecting the roles of these specific kinases in various cellular processes and disease models. Preclinical studies have consistently shown that this compound can inhibit tumor growth, reduce tumor vascularization (anti-angiogenesis), and suppress metastatic spread in a variety of cancer models ascopubs.orgapexbt.comrndsystems.comascopubs.orgmedchemexpress.comdovepress.comd-nb.infoe-century.usascopubs.org.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC50 / Ki Value | Assay Type | Reference(s) |
| VEGFR2 (Flk-1) | 80 nM (IC50) / 9 nM (Ki) | Biochemical | medchemexpress.comapexbt.comrndsystems.commedchemexpress.comchemsrc.com |
| PDGFRβ | 2 nM (IC50) / 8 nM (Ki) | Biochemical | medchemexpress.comapexbt.comrndsystems.commedchemexpress.comchemsrc.com |
| KIT | ~17 nM (Ki) / 250 nM (IC50 in RS4;11 cells) | Biochemical / Cellular | medchemexpress.comapexbt.comrndsystems.commedchemexpress.comchemsrc.com |
| FLT3 | ~50 nM (IC50 in MV4;11 cells) | Cellular | apexbt.comrndsystems.commedchemexpress.comchemsrc.com |
| PDGFRα | ~69 nM (IC50) | Cellular | apexbt.com |
| FGFR1 | 0.83 µM (Ki) | Biochemical | medchemexpress.comchemsrc.com |
| RET | ~4 nM (Ki) | Biochemical | rndsystems.com |
| CSF-1R | ~4 nM (Ki) | Biochemical | rndsystems.com |
| EGFR | >10 µM (IC50) | Biochemical | medchemexpress.comchemsrc.com |
| Abl | 0.8 µM (IC50) | Biochemical | medchemexpress.com |
| Src | 0.6 µM (IC50) | Biochemical | medchemexpress.com |
Note: Values are representative and may vary depending on the specific assay conditions and cell lines used in different studies.
Evolution of this compound within Targeted Therapy Research Paradigms
The development of this compound is emblematic of the paradigm shift in cancer treatment towards targeted therapies, moving away from broad-spectrum cytotoxic agents. Rationally designed based on its potent inhibition of key anti-angiogenic and pro-oncogenic RTKs, sunitinib emerged as a successor to earlier, less potent inhibitors, offering improved bioavailability and a more favorable pharmacokinetic profile ascopubs.orgaacrjournals.orgnih.gov. Medicinal chemistry efforts focused on optimizing the indolin-2-one scaffold, leading to compounds with enhanced potency and selectivity against its target kinases ascopubs.orgresearchgate.net.
Preclinical studies were instrumental in establishing sunitinib's therapeutic potential. Its ability to inhibit tumor growth and angiogenesis in diverse preclinical models, including xenografts of renal cell carcinoma, gastrointestinal stromal tumors (GISTs), and breast cancer, provided the foundation for its clinical evaluation and subsequent approval ascopubs.orgaacrjournals.orgascopubs.orgnih.gov. The success of sunitinib in these early investigations validated the concept of targeting multiple RTKs simultaneously for therapeutic benefit and contributed to the broader understanding of how kinase inhibition can impact cancer biology.
Scope and Research Trajectories of this compound Studies
The research scope of this compound in preclinical settings is extensive, spanning numerous cancer types and employing a variety of experimental models. Its efficacy has been explored in vitro using cancer cell lines and ex vivo assays, as well as in vivo using animal xenograft models and genetically engineered mouse models (GEMMs) researchgate.netascopubs.orgapexbt.comrndsystems.comascopubs.orgmedchemexpress.comdovepress.comd-nb.infoe-century.usascopubs.orgpnas.orgoncotarget.comnih.govnih.gov.
Key research trajectories include:
Structure-Activity Relationship (SAR) Studies: Medicinal chemists have synthesized and evaluated numerous sunitinib derivatives to understand how structural modifications impact kinase inhibition, cellular activity, and pharmacokinetic properties. These studies have identified critical pharmacophores and guided the design of next-generation inhibitors researchgate.net.
Combination Therapies: Preclinical research has extensively investigated this compound in combination with chemotherapy, radiation therapy, and other targeted agents. These studies aim to identify synergistic effects that can overcome resistance mechanisms or enhance therapeutic outcomes researchgate.netd-nb.infoascopubs.orgoncotarget.com.
Mechanism of Action Elucidation: Researchers have used this compound as a chemical probe to investigate the specific roles of its target kinases in various cellular processes, including angiogenesis, cell cycle regulation, apoptosis, and signal transduction, across different cancer types such as pancreatic neuroendocrine tumors, osteosarcoma, and urothelial carcinoma researchgate.netmedchemexpress.comd-nb.infoe-century.usascopubs.orgpnas.orgnih.gov.
Biomarker Development: Preclinical work has contributed to identifying potential biomarkers predictive of response to sunitinib, such as the expression levels of its target kinases or downstream signaling molecules ascopubs.orgascopubs.org.
Exploration in Rare Tumors and Novel Indications: The efficacy of sunitinib has been evaluated in less common tumor types and conditions, such as plexiform neurofibromas and neuroblastoma, revealing its potential utility beyond more common malignancies apexbt.comnih.gov.
Table 2: this compound Preclinical Efficacy in Xenograft Models
| Tumor Model / Cancer Type | Xenograft Model Details | Treatment Regimen (Preclinical) | Key Findings | Reference(s) |
| Renal Cell Carcinoma (RCC) | 786-0 xenografts | Sunitinib (e.g., 40 mg/kg/day) | Tumor growth inhibition/regression, inhibition of VEGFR2 and PDGFRβ phosphorylation ascopubs.org. | ascopubs.orgd-nb.info |
| Colon Cancer | HT-29, Colo205 xenografts | Sunitinib (e.g., 40 mg/kg/day) | Tumor growth inhibition/regression ascopubs.org. | ascopubs.org |
| Melanoma | A375, WM-266-4 xenografts | Sunitinib | Tumor growth inhibition/regression, associated with inhibition of VEGFR and PDGFR phosphorylation ascopubs.org. | ascopubs.org |
| Non-Small Cell Lung Cancer | NCI-H460 xenografts | Sunitinib (e.g., 20-80 mg/kg/day) | Tumor growth inhibition (11-93%) d-nb.info. | d-nb.info |
| Osteosarcoma | 143B cell-derived intratibial xenografts | Sunitinib (40, 80 mg/kg/day) | Reduced tumor burden, suppressed pulmonary metastasis, decreased tumor vasculature and proliferation (Ki67), induced G2/M cell cycle arrest e-century.us. | e-century.us |
| Urothelial Carcinoma | 5637 cell xenografts | Sunitinib (20, 40 mg/kg/day) | Primarily cytostatic activity, synergistic with cisplatin (B142131) in vitro ascopubs.org. | ascopubs.org |
| Neuroblastoma | NOD/SCID mice xenografts | Sunitinib (20, 30, 40 mg/kg) | Significant reduction in tumor burden apexbt.com. | apexbt.com |
| Plexiform Neurofibromas | Krox20;Nf1flox/− mice | Sunitinib (60 mg/kg/day) | Reduced tumor size, number, metabolic activity; decreased cellularity, apoptosis, collagen deposition nih.gov. | nih.gov |
| Pancreatic Neuroendocrine Tumors (PNET) | RIP1-Tag2 GEMM model | Sunitinib | Reduced tumor burden, confirming and extending previous studies pnas.org. | pnas.org |
Note: Specific doses and outcomes can vary significantly based on the study design and tumor model.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1126641-10-8 |
|---|---|
Molecular Formula |
C26H31FN4O6 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H27FN4O2.C4H4O4/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-3(6)1-2-4(7)8/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);1-2H,(H,5,6)(H,7,8)/b17-12-;2-1- |
InChI Key |
XGQXULJHBWKUJY-LYIKAWCPSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(=CC(=O)O)C(=O)O |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Molecular Mechanisms of Action and Kinase Inhibition by Sunitinib Maleate
Spectrum of Receptor Tyrosine Kinase (RTK) Inhibition
Sunitinib (B231) was identified as a potent inhibitor of several RTKs in both biochemical and cellular assays. nih.gov These include platelet-derived growth factor receptors (PDGFRα and PDGFRβ), vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). drugbank.comnih.govoncologynewscentral.com The mechanism of action involves competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of these kinases, which is a key step in their phosphorylation activity. worldofmolecules.comnih.gov
Sunitinib demonstrates potent inhibition of both PDGFRα and PDGFRβ. nih.gov These receptors are key drivers of tumor cell proliferation and play a role in tumor angiogenesis. wikipedia.org In cellular assays, sunitinib was shown to inhibit PDGF-dependent phosphorylation of PDGFRβ with an IC50 value of approximately 0.01 μM. aacrjournals.org Further studies on NIH-3T3 cells overexpressing these receptors showed that sunitinib inhibited PDGF-induced proliferation with IC50 values of 0.07 μM for PDGFRα and 0.03 μM for PDGFRβ. aacrjournals.org In vivo studies have confirmed that oral administration of sunitinib can inhibit PDGFRβ phosphorylation on host cells within the tumor microenvironment. aacrjournals.org Western blot analyses have also shown that sunitinib treatment leads to the abolishment of PDGFR autophosphorylation. nih.gov
A primary mechanism of sunitinib is the disruption of angiogenesis by targeting VEGFRs. patsnap.com It is a potent inhibitor of all three vascular endothelial growth factor receptors: VEGFR1, VEGFR2, and VEGFR3. nih.govdrugbank.com In biochemical assays, sunitinib has shown potent, ATP-competitive inhibition of VEGFR2. selleckchem.com In cellular assays using human umbilical vein endothelial cells (HUVECs), sunitinib inhibited VEGF-dependent VEGFR2 phosphorylation with an IC50 value of approximately 0.01 μM. aacrjournals.org It also inhibited the VEGF-induced proliferation of these cells with an IC50 of 0.04 μM. aacrjournals.org The inhibitory effect of sunitinib on VEGFR-2 activation has been observed at pharmacologically relevant concentrations (0.01–0.1 μmol/L). aacrjournals.org
Sunitinib is a potent inhibitor of the KIT receptor, also known as CD117. wikipedia.org This is particularly significant as mutations that improperly activate KIT are a driving factor in the majority of gastrointestinal stromal tumors (GIST). wikipedia.orgpatsnap.com Research has shown that sunitinib is effective against both wild-type and certain imatinib-resistant mutant forms of KIT. pnas.org The mechanism appears to involve targeting the unactivated conformation of the KIT enzyme. pnas.org While sunitinib is less effective against the fully activated, phosphorylated form of KIT at physiological ATP concentrations, it effectively inhibits the autophosphorylation of the unactivated enzyme. pnas.org In cellular proliferation assays, sunitinib inhibited Kasumi-1 cells, which have a gain-of-function mutation in c-KIT, with an IC50 of 30 nmol/L. aacrjournals.org
Sunitinib is an inhibitor of FLT3, a receptor tyrosine kinase often implicated in hematologic malignancies. nih.govdrugbank.com It has been shown to inhibit the autophosphorylation of FLT3 in a dose-dependent manner. nih.gov Studies on leukemia cells expressing the FLT3-ITD (internal tandem duplication) mutation, such as MV4-11 cells, demonstrated that sunitinib profoundly inhibited their proliferation with an IC50 of 25 nmol/L. aacrjournals.org Sunitinib also significantly inhibits the phosphorylation of FLT3 and its downstream signaling proteins. nih.gov
Sunitinib's spectrum of activity includes the inhibition of CSF-1R. nih.govdrugbank.comoncologynewscentral.com This receptor and its ligand, CSF-1, are crucial for the regulation, differentiation, and survival of mononuclear phagocytes like macrophages. nih.gov The inhibition of CSF-1R by sunitinib has been demonstrated to reduce the proliferation of certain myeloid cell lines. researchgate.net
Sunitinib also targets and inhibits the RET receptor tyrosine kinase. patsnap.comdrugbank.comoncologynewscentral.com In vitro studies have shown that sunitinib can dose-dependently inhibit the phosphorylation of RET/PTC, an oncogenic form of the RET kinase. bioworld.com
Inhibitory Concentrations of Sunitinib
The following table summarizes key inhibitory concentration (IC50) and inhibition constant (Ki) values for Sunitinib against various receptor tyrosine kinases as reported in scientific literature.
| Target Kinase | Assay Type | Value (nM) | Reference |
| PDGFRβ | Cell-free assay | 2 | selleckchem.com |
| PDGFRβ | Cellular proliferation | 30 | aacrjournals.org |
| PDGFRα | Cellular proliferation | 70 | aacrjournals.org |
| VEGFR2 | Cell-free assay | 80 | selleckchem.comeurodiagnostico.com |
| VEGFR2 | Cellular phosphorylation | 10 | aacrjournals.org |
| KIT (Asn822Lys) | Cellular proliferation | 30 | aacrjournals.org |
| FLT3-ITD | Cellular proliferation | 25 | aacrjournals.org |
This table is for informational purposes and represents data from various research studies. Values can vary based on experimental conditions.
Biochemical and Cellular Assay Characterization of Kinase Inhibition
The inhibitory potency of sunitinib maleate (B1232345) has been quantified through various biochemical and cellular assays. These assays are crucial for understanding the drug's efficacy against specific kinase targets. nih.govsunitix.net
Biochemical assays, often utilizing purified enzymes, provide a direct measure of a drug's ability to inhibit kinase activity. For instance, in cell-free assays, sunitinib has demonstrated potent inhibition of VEGFR2 (Flk-1) and PDGFRβ with IC50 values of 80 nM and 2 nM, respectively. selleckchem.comselleckchem.comselleckchem.com IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The primary active metabolite of sunitinib shows similar potency in these assays. drugbank.comsunitix.net
Cellular assays, on the other hand, assess the inhibitor's effect within a cellular context, providing insights into its functional consequences, such as the inhibition of cell proliferation. sunitix.net Sunitinib has been shown to inhibit the proliferation of various cell lines. For example, it inhibits the proliferation of MV4;11 and OC1-AML5 cells with IC50 values of 8 nM and 14 nM, respectively. selleckchem.comselleckchem.comselleckchem.com Furthermore, in serum-starved NIH-3T3 cells, sunitinib inhibits VEGF-dependent VEGFR2 phosphorylation and PDGF-dependent PDGFRβ phosphorylation with an IC50 of 10 nM for both. selleckchem.com
Below is an interactive data table summarizing the IC50 values of Sunitinib against various kinases and cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) |
| VEGFR2 (Flk-1) | Cell-free | 80 |
| PDGFRβ | Cell-free | 2 |
| c-Kit | Cell-free | - |
| FLT3 (wild-type) | Cellular | 250 |
| FLT3-ITD | Cellular | 50 |
| FLT3-Asp835 | Cellular | 30 |
| MV4;11 cells | Cellular | 8 |
| OC1-AML5 cells | Cellular | 14 |
| HUVECs (VEGF-induced) | Cellular | 40 |
| NIH-3T3 (PDGFRβ overexpressing) | Cellular | 39 |
| NIH-3T3 (PDGFRα overexpressing) | Cellular | 69 |
This table presents a summary of the half maximal inhibitory concentration (IC50) values of Sunitinib against various kinases and cell lines as determined by biochemical and cellular assays.
Structural Basis of Sunitinib Maleate-Kinase Interactions
The interaction between this compound and its target kinases is governed by specific structural features and molecular interactions within the kinase's ATP-binding pocket.
Structural studies have revealed that sunitinib preferentially binds to the unactivated, autoinhibited conformation of the KIT kinase. nih.govrcsb.org This binding occurs at the ATP-binding pocket, effectively blocking the autoactivation of the kinase. nih.gov This is a significant finding as it highlights the importance of targeting different conformational states of protein kinases for therapeutic intervention. nih.gov While sunitinib is highly effective against the autoinhibited form, it is less potent in inhibiting the active conformation of KIT, especially at physiologically relevant ATP concentrations. nih.gov
The stability of the sunitinib-kinase complex is maintained through a network of specific polar interactions and non-specific van der Waals contacts. nih.gov A recurring motif in kinase inhibitors, including sunitinib, is the presence of a donor-acceptor group that facilitates hydrogen bonding with the backbone amides in the hinge region connecting the N- and C-lobes of the kinase domain. researchgate.netnih.gov In the case of sunitinib, the NH and O atoms of its dihydrooxaindole ring system form these critical hydrogen bonds. nih.gov Analysis of sunitinib in complex with various kinases like VEGRF2, CDK2, G2, KIT, and IT kinases has identified nine preserved bond paths, which include hydrogen bonds as well as C-H···O and C-H···π contacts. nih.govresearchgate.netdocksci.com Molecular dynamics simulations have further highlighted the stability of hydrogen bonds with key residues such as Asp1046 and Cys919 in VEGFR2. researchgate.net
The binding of sunitinib to its target kinases is also influenced by electrostatic interactions. nih.govresearchgate.net Studies reconstructing the charge-density distribution of sunitinib and its protein complexes have shown that sunitinib interacts with various kinases with a similar electrostatic interaction energy. nih.govresearchgate.netdocksci.com This suggests that the electrostatic complementarity between the drug and the binding pocket is a significant factor in its broad-spectrum kinase inhibition. nih.gov The binding affinity of sunitinib can be influenced by these electrostatic forces, with a binding energy of -7.1 kcal/mol observed for its interaction with tyrosine kinase. rjptonline.org
Sunitinib demonstrates conformational flexibility, allowing it to adapt to the specific geometry of different kinase binding pockets. nih.govresearchgate.net This adaptability is crucial for its ability to inhibit a range of kinases. nih.gov The molecule can adjust its conformation to optimize electrostatic interactions, particularly hydrogen bonds, within the ligand-kinase complex. nih.govresearchgate.netdocksci.com Molecular dynamics simulations have provided insights into these dynamic interactions, showing how sunitinib can form stable hydrogen bonds and hydrophobic interactions with key residues in the binding pocket of kinases like VEGFR2. researchgate.netnih.gov The diethylamino moiety of sunitinib, in particular, tends to be slightly disordered and points towards the solvent-exposed region of the binding site. nih.gov
Downstream Intracellular Signaling Pathway Modulation
Sunitinib's inhibition of multiple RTKs triggers a cascade of effects on various downstream signaling pathways that are critical for cell growth and survival.
Sunitinib has been shown to inhibit the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway. aacrjournals.org This pathway is a crucial mediator of cell survival, proliferation, and growth. Research has demonstrated that sunitinib treatment leads to a decrease in the phosphorylation of AKT at Ser473. nih.gov The loss of phosphorylated AKT is accompanied by a reduction in the phosphorylation of downstream proteins, including GSK-3β and the mammalian target of rapamycin (B549165) (mTOR). nih.gov In a study on medulloblastoma cells, the introduction of a constitutively activated AKT mutant partially counteracted the effects of sunitinib, highlighting the significance of this pathway in its mechanism of action. nih.gov Furthermore, in colon cancer cells, the induction of the pro-apoptotic protein PUMA by sunitinib was found to be mediated by the transcription factor FoxO3a upon the inhibition of AKT. plos.org
The impact of sunitinib on the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, appears to be context-dependent. In some cancer cell types, sunitinib has been observed to inhibit the phosphorylation of ERK1/2. nih.govresearchgate.net For instance, in papillary thyroid cancer cells with the RET/PTC1 rearrangement, sunitinib blocked the phosphorylation of ERK1/2 in the cytoplasm. nih.gov This inhibition of the MEK/ERK pathway is suggested to be at least partly responsible for sunitinib's anti-proliferative effects in these cells. nih.gov However, in other studies, such as in medulloblastoma cells, sunitinib treatment resulted in a slight increase in the phosphorylation of MAPK (p44/42). nih.gov The constitutive activation of the RAS/RAF/ERK pathway has been linked to resistance to sunitinib in thyroid carcinoma cells. nih.gov Some research also suggests that sunitinib may inhibit the epidermal growth factor receptor (EGFR) pathway through the inhibition of RAF kinase. aacrjournals.orgresearchgate.net
| Cell Type | Effect on MAPK/ERK Pathway | Reference |
| Papillary Thyroid Cancer (RET/PTC1) | Inhibition of ERK1/2 phosphorylation | nih.gov |
| Medulloblastoma (Daoy cells) | Slight increase in MAPK (p44/42) phosphorylation | nih.gov |
| Human Umbilical Vein Endothelial Cells | Inhibition of downstream ERK signaling | aacrjournals.org |
| Oral Keratinocytes | No significant change in ERK phosphorylation | nih.gov |
Sunitinib has been found to indirectly inhibit the activity of Protein Kinase C (PKC), as VEGFR signaling can be transmitted through this pathway. aacrjournals.orgresearchgate.net In a study on PC-12 cells, sunitinib was shown to inhibit the phosphorylation of phospholipase C (PLC)-γ, a key enzyme upstream of PKC. researchgate.net This led to a significant decrease in PKC activity at concentrations of 100 and 1,000 nM. researchgate.net Furthermore, in human acute myeloid leukemia (AML) cell lines, sunitinib induced the phosphorylated activation of PKCα and PKCβ. nih.gov Interestingly, the use of a selective PKCα/β inhibitor nullified the differentiation-inducing effects of sunitinib in these AML cells, suggesting that PKCα/β is a key mediator of this particular sunitinib-induced outcome. nih.gov
A significant aspect of sunitinib's mechanism of action is its ability to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. aacrjournals.orgoup.com Sunitinib has been shown to inhibit the tyrosine phosphorylation of STAT3 at Tyr705, which is essential for its dimerization and subsequent DNA binding. nih.gov This inhibition has been observed in various cancer cells, including medulloblastoma and renal cell carcinoma (RCC). nih.govaacrjournals.org The de-phosphorylation of STAT3 (Tyr705) induced by sunitinib is attributed to a reduction in the activities of Janus-activated kinase 2 (JAK2) and Src. nih.gov Consequently, the expression of downstream target genes of STAT3, such as survivin and p21Cip1, is inhibited, contributing to the observed anti-proliferative and pro-apoptotic effects. nih.gov The introduction of a constitutively activated STAT3 mutant has been shown to partially block the effects of sunitinib. nih.gov
Sunitinib has been demonstrated to disrupt an autocrine signaling axis involving interleukin-6 (IL-6), STAT3, c-MYC, TWIST, and matrix metallopeptidase 2 (MMP2) in colorectal cancer cells. nih.govnih.gov Research has shown that sunitinib malate (B86768) significantly reduces the secreted levels of IL-6 and downregulates intracellular IL-6. nih.gov This leads to a decrease in the phosphorylation of both JAK2 and STAT3. nih.gov The downstream consequences of this disruption include the significant downregulation of c-MYC, TWIST, and MMP2 expression, which are crucial for cell proliferation, epithelial-mesenchymal transition, and invasion, respectively. nih.govnih.gov These findings suggest that sunitinib's anti-cancer effects in this context are, at least in part, due to the interruption of this critical autocrine loop. nih.govnih.gov
Apoptosis Induction and Cell Cycle Modulation at the Molecular Level
Sunitinib exerts its antitumor effects by inducing apoptosis and modulating the cell cycle in cancer cells. At the molecular level, sunitinib treatment leads to the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.goviiarjournals.org It upregulates the expression of pro-apoptotic genes such as Bak, Bim, and PUMA, while downregulating the expression of the anti-apoptotic protein survivin. nih.govplos.orgnih.gov In some cell lines, sunitinib-induced apoptosis is mediated by the activation of caspase-3 and p53 expression. iiarjournals.org The induction of apoptosis can also occur through both death receptor and mitochondria-dependent pathways, involving the activation of caspase-2, caspase-8, and caspase-9. nih.gov
In terms of cell cycle modulation, sunitinib has been shown to induce G0/G1 phase arrest. nih.govnih.govresearchgate.net This is associated with a decrease in the expression of cyclins D1, D3, and E, as well as cyclin-dependent kinase (Cdk) 2. nih.govnih.gov Concurrently, sunitinib treatment leads to an increase in the expression of cell cycle inhibitors such as p21Cip1 and p27Kip1. nih.govnih.gov
| Molecular Effect | Pathway/Process Affected | Key Molecules Modulated | Reference |
| Apoptosis Induction | Caspase Activation | Caspase-3, Caspase-9, PARP | nih.goviiarjournals.org |
| Bcl-2 Family Regulation | Bak, Bim, PUMA (upregulated); Survivin, Bcl-2 (downregulated) | nih.govplos.orgnih.gov | |
| Cell Cycle Modulation | G0/G1 Arrest | Cyclin D1, D3, E, Cdk2 (downregulated); p21Cip1, p27Kip1 (upregulated) | nih.govnih.gov |
Caspase Activation and Mitochondrial Pathway Involvement (Preclinical)
Preclinical studies have demonstrated that sunitinib can induce apoptosis through the mitochondrial pathway. aacrjournals.orgnih.gov This intrinsic apoptotic cascade is significantly influenced by sunitinib's effects on mitochondrial integrity and the subsequent activation of caspase enzymes.
One of the key events initiated by sunitinib in cultured cardiomyocytes is the release of cytochrome c from the mitochondria into the cytosol. aacrjournals.org This release is a critical step in the activation of the mitochondrial pathway for cell apoptosis. aacrjournals.org Following the release of cytochrome c, sunitinib treatment has been shown to activate caspase-9, which is an initiator caspase of this specific apoptotic pathway. aacrjournals.org The activation of caspase-3, a key executioner caspase, is also a documented outcome of sunitinib treatment in various cell lines. nih.govnih.gov The process involves the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of the caspase family and an important indicator of apoptosis. nih.govnih.gov
Sunitinib's influence extends to the Bcl-2 family of proteins, which are crucial regulators of the mitochondrial apoptotic pathway. Studies have shown that sunitinib can decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while increasing the expression of pro-apoptotic molecules such as Bax and Bak. nih.gov This shift in the ratio of anti- to pro-apoptotic proteins further promotes the apoptotic process. nih.gov
Table 1: Effects of Sunitinib on Apoptotic Pathway Components (Preclinical)
| Component | Effect Observed | Cell/System Studied |
| Cytochrome c | Release into cytosol | Cultured cardiomyocytes |
| Caspase-9 | Activation | Cultured cardiomyocytes, Human AML cells |
| Caspase-3 | Activation | Human AML cells, Human liver cells (L02) |
| PARP | Cleavage | Medulloblastoma cells, Human liver cells (L02) |
| Bcl-2 | Decreased expression | Human AML cells |
| Bax | Increased expression | Human AML cells |
| Bak | Increased expression | Human AML cells |
Effects on Cell Cycle Progression Regulators (e.g., Cyclins)
Sunitinib has been shown to induce cell cycle arrest, primarily in the G1 phase, by modulating the expression and activity of key regulatory proteins. nih.govresearchgate.net This action prevents cancer cells from proceeding to the DNA synthesis (S) phase, thereby inhibiting proliferation. researchgate.net
The mechanism involves the downregulation of positive regulators of the cell cycle, specifically various cyclins. nih.gov Research has demonstrated that sunitinib treatment leads to a decrease in the levels of cyclin D1, cyclin D3, cyclin E, and cyclin D2. nih.govnih.gov Cyclin D1, in particular, is a critical protein that forms complexes with cyclin-dependent kinases (CDKs) 4 and 6 to drive the cell through the G1 phase. researchgate.net By reducing the expression of these cyclins, sunitinib effectively puts a brake on cell cycle progression. nih.gov
Concurrently, sunitinib upregulates the expression of negative regulators of the cell cycle. nih.gov An increase in the levels of p21Cip1 and p27Kip1 has been observed following sunitinib treatment. nih.govnih.gov These proteins are CDK inhibitors that bind to and inactivate cyclin-CDK complexes, further contributing to the G1 phase arrest. nih.govnih.gov
Table 2: Sunitinib's Impact on Cell Cycle Regulators (Preclinical)
| Regulator | Type | Effect of Sunitinib |
| Cyclin D1 | Positive | Downregulation |
| Cyclin D2 | Positive | Downregulation |
| Cyclin D3 | Positive | Downregulation |
| Cyclin E | Positive | Downregulation |
| Cdk2 | Positive | Decreased Expression |
| p21Cip1 | Negative | Upregulation |
| p27Kip1 | Negative | Upregulation |
Interaction with Topoisomerase Enzymes
Beyond its kinase targets, this compound has been found to interact with and inhibit DNA topoisomerase enzymes. imist.maimist.ma In vitro enzyme activity tests have shown that sunitinib malate can inhibit topoisomerase I in a concentration-dependent manner. imist.maimist.ma This suggests a novel target for the compound, adding to its known mechanisms of action. imist.ma
The inhibition was observed in a concentration range of 0.01 mM to 1 mM. imist.ma This interaction is significant as topoisomerase enzymes are crucial for managing the topological state of DNA during processes like replication and transcription. By inhibiting these enzymes, sunitinib can interfere with these vital cellular functions. imist.ma Further analysis also suggests that sunitinib may have DNA intercalating properties, which could contribute to its topoisomerase-inhibiting effects. imist.ma
Table 3: In Vitro Inhibition of Topoisomerase I by Sunitinib
| Sunitinib Concentration | Inhibition Effect |
| 0.001 mM | Minimal Inhibition |
| 0.01 mM | Partial Inhibition |
| 0.05 mM | Moderate Inhibition |
| 0.1 mM | Strong Inhibition |
| 1 mM | Complete Inhibition |
Inhibition of Other Protease Targets (e.g., MERS-CoV Papain-Like Protease)
Research has identified sunitinib as a potent inhibitor of non-kinase protease targets, notably the papain-like protease (PLpro) of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). pensoft.netresearchgate.net The MERS-CoV PLpro is a critical enzyme for viral replication, making it an attractive target for antiviral drug development. pensoft.netnih.gov
In vitro protease inhibition assays revealed that sunitinib exhibits potent, dose-dependent inhibition of MERS-CoV PLpro activity with an IC50 value of 1.75 µM. pensoft.netresearchgate.net This strong inhibitory potential was confirmed by thermal shift assays, which showed a significant increase in the thermal stability of the PLpro enzyme upon binding with sunitinib, indicating a strong interaction. pensoft.netpensoft.net Molecular docking and dynamics simulations suggest that sunitinib binds within the thumb domain of the PLpro, leading to the stabilization of the enzyme's structure and a reduction in the flexibility of critical regions, thereby disrupting its enzymatic function. pensoft.netresearchgate.net This discovery highlights the potential for repurposing sunitinib as a broad-spectrum inhibitor for emerging viral threats. researchgate.net
Table 4: Inhibitory Activity of Sunitinib against MERS-CoV PLpro
| Parameter | Value |
| Target Enzyme | MERS-CoV Papain-Like Protease (PLpro) |
| IC50 | 1.75 µM |
| Mechanism | Binds to thumb domain, stabilizes structure, reduces flexibility |
Preclinical Pharmacokinetics and Metabolism of Sunitinib Maleate
Metabolic Pathways and Metabolite Identification
The metabolism of sunitinib (B231) is complex, involving several enzymatic pathways that lead to the formation of both active and inactive metabolites.
Cytochrome P450 (CYP) Mediated Metabolism (e.g., CYP3A4, CYP1A2)
Sunitinib is principally metabolized by the cytochrome P450 (CYP) system, with CYP3A4 being the primary enzyme responsible for its initial transformation. frontiersin.orgeuropa.eueuropa.eu This is a critical step that initiates the metabolic cascade of the drug.
The N-de-ethylation of sunitinib, a major metabolic reaction, is primarily mediated by CYP3A4. aacrjournals.org This has been confirmed in studies using human liver microsomes where the formation of the N-desethyl metabolite correlated strongly with CYP3A4 activity. aacrjournals.org
While CYP3A4 is the main player, other CYP isoforms are also involved, particularly in the bioactivation of sunitinib. nih.gov Research has identified CYP1A2 as a significant contributor to the metabolic activation of sunitinib, leading to the formation of potentially reactive metabolites. nih.govnih.gov
In vitro studies with human liver microsomes have shown that inhibitors of CYP3A4, such as ketoconazole, significantly reduce the formation of sunitinib's primary active metabolite. nih.gov Conversely, inhibitors of CYP1A2, like furafylline, decrease the generation of certain reactive metabolites. nih.govnih.gov
Identification of Active Metabolites (e.g., N-desethyl sunitinib, SU12662)
The primary active metabolite of sunitinib is N-desethyl sunitinib, also known as SU12662. frontiersin.orgdrugbank.comaacrjournals.org This metabolite is formed through the N-de-ethylation of the parent drug, a reaction catalyzed mainly by CYP3A4. aacrjournals.orgcaymanchem.com
SU12662 is pharmacologically active and exhibits a potency similar to that of sunitinib in inhibiting key receptor tyrosine kinases like VEGFR and PDGFR. drugbank.comdovepress.com
This active metabolite is further metabolized, also by CYP3A4, into inactive forms. frontiersin.orgpharmgkb.org
Formation of Inactive Metabolites
Following the initial formation of the active metabolite SU12662, further metabolism by CYP3A4 leads to the generation of inactive compounds. frontiersin.orgpharmgkb.orgnih.gov
Preclinical studies in various animal species have identified several other minor metabolites in urine and feces. aacrjournals.orgnih.gov These include products of monohydroxylation on the aromatic ring and aliphatic parts of the molecule, which can then be conjugated with sulfate (B86663) or glucuronide. aacrjournals.org
An N-oxide metabolite, SU12487, has been identified as a major metabolite in dog liver microsomes and is also found in rat liver microsomes, particularly at lower sunitinib concentrations. aacrjournals.org However, across most preclinical species and in humans, SU12662 remains the predominant metabolite in plasma. aacrjournals.org
Bioactivation to Reactive Intermediates (e.g., Quinoneimine) and Conjugate Formation (e.g., GSH)
Research has indicated that sunitinib can be metabolically activated to form reactive intermediates. nih.gov One proposed mechanism involves oxidative defluorination, leading to the formation of a reactive quinoneimine species. nih.govnih.govmdpi.com
CYP1A2 and, to a lesser extent, CYP3A4 have been implicated in this bioactivation pathway. nih.govnih.gov
These reactive intermediates can be trapped using nucleophilic agents like glutathione (B108866) (GSH). nih.gov Studies have successfully detected a putative quinoneimine-GSH conjugate in incubations with human liver microsomes. nih.govnih.gov The parent drug itself also contains a reactive α,β-unsaturated carbonyl group that can directly form GSH conjugates without prior enzymatic activation. mdpi.com
The formation of these reactive metabolites and their conjugates is an area of ongoing research to understand their potential contribution to drug-induced toxicities.
Preclinical Absorption, Distribution, and Excretion Studies (Molecular Insights)
Preclinical studies provide foundational knowledge regarding how sunitinib is absorbed, distributed throughout the body, and ultimately eliminated.
Apparent Volume of Distribution (Vd/F)
The apparent volume of distribution (Vd/F) for sunitinib is large, with a reported value of 2230 L. fda.govpfizer.com
This high Vd/F indicates extensive distribution of the drug from the plasma into the tissues. pfizer.comeuropa.euontosight.ai This characteristic is consistent with its mechanism of action, which requires reaching target tyrosine kinases within various tissues.
Population pharmacokinetic analyses have developed models to describe the distribution of both sunitinib and its active metabolite, SU12662. A two-compartment model with first-order absorption and elimination has been used, with the central volume of distribution (Vd/F) for sunitinib estimated at 2,030 liters. researchgate.net
Plasma Protein Binding Characteristics (Sunitinib and Metabolites)
In vitro studies have demonstrated that both sunitinib and its primary active metabolite, SU12662, are highly bound to human plasma proteins. jst.go.jp The binding of sunitinib to plasma proteins is approximately 95%, while SU12662 exhibits a binding of about 90%. drugbank.comfda.govbccancer.bc.caeuropa.eu This high degree of protein binding is a crucial factor in the pharmacokinetic profile of the compound, influencing its distribution and elimination. The combination of sunitinib and SU12662 is often considered as the total active drug in plasma due to the similar inhibitory profile and plasma protein binding of the metabolite to the parent drug. researchgate.netpharmgkb.orgaacrjournals.org
| Compound | Plasma Protein Binding (%) |
| Sunitinib | 95 |
| SU12662 | 90 |
Elimination Routes and Proportions (Fecal vs. Renal)
The primary route of elimination for sunitinib and its metabolites is through the feces. drugbank.comfda.govpfizer.com Following administration, approximately 61% of the administered dose is excreted in the feces. drugbank.comeuropa.eupfizer.comfrontiersin.orgclinicsinoncology.comnih.govuu.nl Renal elimination plays a lesser role, accounting for about 16% of the administered dose. jst.go.jpdrugbank.comfda.govbccancer.bc.caeuropa.eupfizer.comnih.govuu.nl Preclinical studies in rats and monkeys have confirmed that the majority of radioactivity from radiolabeled sunitinib is excreted in the feces, with a smaller fraction found in the urine. nih.gov Both sunitinib and its primary active metabolite, SU12662, are the major drug-related compounds identified in plasma, urine, and feces. europa.eupfizer.comclinicsinoncology.com
| Elimination Route | Proportion of Excreted Dose (%) |
| Fecal | 61 |
| Renal | 16 |
Molecular Basis of Drug-Drug Interactions (Preclinical)
Cytochrome P450 Enzyme Inhibition and Induction Potential (In Vitro Studies)
In vitro studies indicate that sunitinib and its primary active metabolite, SU12662, are unlikely to cause clinically relevant drug-drug interactions by inducing or inhibiting major cytochrome P450 (CYP) enzymes at therapeutic concentrations. europa.eupfizer.comfrontiersin.orghpfb-dgpsa.cacancer-druginteractions.org Sunitinib is primarily metabolized by the CYP3A4 isoenzyme to form its active metabolite, SU12662, which is also a substrate for CYP3A4. drugbank.comfda.govaacrjournals.orgclinicsinoncology.comnih.govuu.nlnih.govnih.govnih.gov While sunitinib is a substrate for CYP3A4, it does not appear to be a significant inducer or inhibitor of this or other major CYP isoforms. europa.eupfizer.comfrontiersin.org However, some studies suggest that many tyrosine kinase inhibitors, including sunitinib, can cause time-dependent inhibition of CYP3A4 in vitro. researchgate.netmdpi.commdpi.com More recent research has also identified CYP1A2 as playing a role in the metabolic activation of sunitinib to a reactive quinoneimine metabolite. mdpi.comnih.govnih.gov
| CYP Enzyme | Interaction Potential |
| CYP3A4 | Primary metabolizing enzyme; unlikely to be significantly induced or inhibited at clinical concentrations, though some in vitro data suggests time-dependent inhibition. europa.eupfizer.comfrontiersin.orgresearchgate.netmdpi.commdpi.com |
| Other Major CYPs | Unlikely to be induced or inhibited to a clinically relevant extent. europa.eupfizer.comfrontiersin.org |
| CYP1A2 | Involved in the metabolic activation of sunitinib. mdpi.comnih.govnih.gov |
Interaction with Efflux Transporters (e.g., P-glycoprotein, ABCG2)
Preclinical studies have shown that sunitinib interacts with the ATP-binding cassette (ABC) efflux transporters P-glycoprotein (P-gp, also known as ABCB1) and breast cancer resistance protein (BCRP, also known as ABCG2). nih.govnih.gov Sunitinib has been shown to inhibit the function of both P-gp and ABCG2. nih.govaacrjournals.org In vitro assays demonstrated that sunitinib could partially reverse P-gp-mediated drug resistance and completely reverse ABCG2-mediated resistance. nih.gov The interaction appears to be direct, as sunitinib was found to inhibit the binding of a photoaffinity substrate to both transporters. nih.gov This inhibitory effect on efflux transporters suggests a potential for drug-drug interactions when sunitinib is co-administered with other drugs that are substrates for P-gp or ABCG2. nih.govaacrjournals.org The development of sunitinib resistance in endothelial cells has been linked to the upregulation of P-gp and ABCG2. semanticscholar.org
| Transporter | Interaction |
| P-glycoprotein (P-gp/ABCB1) | Sunitinib is a substrate and inhibitor. nih.govnih.govaacrjournals.org |
| ABCG2 (BCRP) | Sunitinib is a substrate and inhibitor. nih.govnih.govaacrjournals.orgfrontiersin.org |
Mechanistic Studies of Transporter-Mediated Efflux and Uptake
Mechanistic studies have confirmed that sunitinib is a substrate for both P-gp and ABCG2, which can limit its distribution, particularly into the brain. nih.govaacrjournals.org In vitro transport assays using cells overexpressing these transporters have demonstrated active efflux of sunitinib. aacrjournals.org The interaction of sunitinib with these transporters is further supported by the observation that it stimulates ATP hydrolysis by both P-gp and ABCG2 in a concentration-dependent manner. nih.gov Conformation-sensitive antibody binding assays have also verified a direct interaction between sunitinib and these transporters. nih.gov The efflux of sunitinib by P-gp and ABCG2 is a significant factor in its pharmacokinetics, and the inhibition of these transporters can increase the intracellular concentration of the drug. nih.govaacrjournals.org
Mechanisms of Drug Resistance to Sunitinib Maleate
Genetic Alterations Leading to Resistance
Genetic modifications are a primary driver of acquired resistance to Sunitinib (B231), fundamentally altering the cellular response to the drug.
A prominent mechanism of resistance involves the acquisition of secondary mutations in the kinase domains of Sunitinib's target proteins, such as KIT. pnas.orgascopubs.org While Sunitinib is effective against certain imatinib-resistant KIT mutations, particularly those in the ATP-binding pocket, it is largely ineffective against secondary mutations in the activation loop (A-loop). pnas.orgascopubs.org
Mutations such as D816H and D816V in the KIT activation loop are prime examples of this resistance mechanism. pnas.orgaacrjournals.org These mutations lead to a conformational shift in the kinase, favoring the active state. pnas.org This shift significantly accelerates the rate of autophosphorylation, with D816H and D816V mutants showing activation rates that are 184- and 536-fold faster than wild-type KIT, respectively. pnas.orgaacrjournals.org As Sunitinib preferentially binds to the inactive conformation of the kinase, this accelerated activation reduces the available target for the drug, thereby conferring resistance. pnas.org In vitro studies and analyses of patient tumors have confirmed that secondary mutations in the KIT activation loop, including at positions D816 and D820, are associated with clinical resistance to Sunitinib. ascopubs.orgresearchgate.net
Table 1: Impact of Secondary KIT Mutations on Sunitinib Sensitivity
| Mutation | Location | Effect on Sunitinib Sensitivity | Mechanism | Reference |
| D816H/V | Activation Loop | Resistant | Stabilizes the active kinase conformation, reducing drug binding. pnas.org | pnas.orgaacrjournals.org |
| V654A | ATP-binding pocket | Sensitive | Does not significantly alter Sunitinib potency. ascopubs.org | ascopubs.org |
| T670I | ATP-binding pocket | Sensitive | Does not significantly alter Sunitinib potency. ascopubs.org | ascopubs.org |
Single nucleotide polymorphisms (SNPs) in genes involved in drug metabolism, transport, and pharmacodynamics can influence a patient's response and susceptibility to toxicity from Sunitinib. amegroups.org Several studies have investigated the association between specific SNPs and clinical outcomes in patients treated with Sunitinib.
For instance, SNPs in genes encoding drug transporters like ABCG2 can affect Sunitinib's pharmacokinetics. amegroups.orgmdpi.com Variations in genes related to the drug's targets, such as vascular endothelial growth factor (VEGFA) and its receptors (e.g., KDR, VEGFR3), have also been linked to treatment efficacy. iiarjournals.orgiospress.com One study identified that SNPs rs2010963 and rs833068 in VEGFA, and rs1870377 in KDR were associated with poorer time to treatment failure. iiarjournals.org Another study found that loss-of-function mutations in genes such as G6PD, LRP1B, SETD2, TET2, SYNE1, and DCC were associated with acquired resistance to Sunitinib in renal cell carcinoma. researchgate.netunav.edu
Table 2: Selected SNPs and their Association with Sunitinib Treatment
| Gene | SNP | Associated Outcome | Reference |
| VEGFA | rs2010963 | Poor time to treatment failure | iiarjournals.org |
| VEGFA | rs833068 | Poor time to treatment failure | iiarjournals.org |
| KDR (VEGFR2) | rs1870377 | Poor time to treatment failure and overall survival | iiarjournals.org |
| ABCG2 | rs2231142 | Associated with Sunitinib-induced toxicity | amegroups.org |
| SYNE1 | Loss-of-function mutation | Acquired resistance | researchgate.netunav.edu |
Aberrations in Signaling Pathways and Molecular Adaptations
Tumor cells can develop resistance by rewiring their signaling networks to bypass the pathways inhibited by Sunitinib.
The von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated in clear cell renal cell carcinoma (ccRCC), a primary indication for Sunitinib. mdpi.com This inactivation leads to the stabilization of hypoxia-inducible factors (HIFs), which in turn upregulate a host of genes involved in angiogenesis and cell growth, including VEGF. mdpi.comnih.gov While this pathway is a key target of Sunitinib, resistance can emerge through further dysregulation.
The mTOR signaling pathway is another critical driver of Sunitinib resistance. mdpi.com Aberrant activation of the PI3K/AKT/mTOR pathway can promote cell survival and proliferation, and its hyperactivation is often observed in VHL-deficient ccRCC. nih.govmdpi.com There is significant crosstalk between the VHL/HIF and PI3K/AKT/mTOR pathways, creating a robust network that can drive resistance. nih.gov
Furthermore, the c-MET receptor tyrosine kinase pathway is a well-established mechanism of resistance. mdpi.com Upregulation and activation of c-MET have been observed in Sunitinib-resistant tumors, promoting tumor invasion, metastasis, and angiogenesis. mdpi.comuni-saarland.de This activation can occur through HIF-1α and can compensate for the inhibition of VEGFR signaling by Sunitinib. mdpi.com
A key mechanism of escape from anti-angiogenic therapies like Sunitinib is the upregulation of alternative proangiogenic factors. mdpi.comresearchgate.net Hypoxia induced by VEGFR inhibition can trigger the activation of HIF-1, which promotes the transcription of a battery of proangiogenic genes beyond VEGF. researchgate.netmdpi.com
These factors include fibroblast growth factors (FGFs), angiopoietins, and epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net The upregulation of FGF, for example, can restimulate tumor angiogenesis in a VEGF-independent manner, thereby contributing to resistance. sawo-oncology.ch Similarly, increased expression of angiopoietin and EGFR provides alternative signaling routes for tumor vascularization and growth. mdpi.com This adaptive upregulation creates a more complex and redundant angiogenic signaling environment that is less dependent on the VEGFR pathway targeted by Sunitinib.
Inflammatory cytokines, particularly interleukin-8 (IL-8), have been identified as significant mediators of Sunitinib resistance. nih.govnih.gov Studies have shown that the development of Sunitinib resistance in ccRCC is often accompanied by a marked increase in IL-8 secretion from tumor cells. nih.govnih.gov This elevated IL-8 promotes angiogenesis and can resensitize tumors to Sunitinib when its activity is neutralized. nih.govnih.gov
In xenograft models of ccRCC, acquired resistance to Sunitinib coincided with increased tumor-derived IL-8 in the plasma. nih.gov Furthermore, in patients with ccRCC who were refractory to Sunitinib, their tumors exhibited elevated IL-8 expression, suggesting that IL-8 levels could serve as a predictive biomarker for clinical response. nih.govnih.gov The upregulation of IL-8 appears to be a common mechanism of resistance, as it has been observed in different ccRCC cell lines under various Sunitinib treatment regimens. nih.gov
Activation of ETS1/HIF2α Complex
A key mechanism of resistance to Sunitinib in clear cell renal cell carcinoma (ccRCC) involves the activation of the ETS1/HIF2α complex. nih.gov Hypoxia-inducible factor 2α (HIF-2α) is a transcription factor that can promote the expression of genes involved in cancer progression, such as polo-like kinase 1 (Plk1), leading to Sunitinib resistance. nih.gov The interaction between ETS proto-oncogene 1 (ETS1) and HIF2α enhances this resistance. This interaction is facilitated by the deacetylation of ETS1 at the K245 site by Histone Deacetylase 8 (HDAC8). nih.govresearchgate.net The resulting activated ETS1/HIF2α complex leads to a diminished sensitivity of ccRCC cells to Sunitinib treatment. nih.gov
Upregulation of Histone Deacetylase 8 (HDAC8)
Histone Deacetylase 8 (HDAC8) plays a significant role in acquired resistance to Sunitinib. nih.govresearchgate.net In ccRCC cells, treatment with tyrosine kinase inhibitors (TKIs) like Sunitinib can paradoxically lead to an increased expression of HDAC8. nih.govresearchgate.net This upregulation is thought to occur as the TKI prevents the phosphorylation of the signal transducer and activator of transcription (STAT3). nih.govresearchgate.net As mentioned previously, HDAC8 deacetylates ETS1, which in turn promotes the formation of the ETS1/HIF2α complex and decreases drug sensitivity. nih.govresearchgate.net Therefore, the upregulation of HDAC8 represents a key adaptive mechanism by which cancer cells can overcome the effects of Sunitinib. nih.gov Inhibition of HDAC8 has been explored as a strategy to overcome this resistance. oaepublish.comcolab.wsnih.gov
Interaction with Chromatin Helicase-DNA Binding Protein 1L (CHD1L)
The transcriptional activity of HIF2α is also enhanced by its interaction with Chromatin Helicase-DNA Binding Protein 1L (CHD1L). nih.gov CHD1L, also known as Amplified in Liver Cancer 1 (ALC1), is an oncogene located on the 1q21 chromosomal region, an area frequently amplified in hepatocellular carcinoma. nih.govnih.gov CHD1L is overexpressed in ccRCC and is associated with a poor prognosis. nih.gov This protein interacts with HIF2α and sustains the expression of Vascular Endothelial Growth Factor A (VEGFA), a key factor in angiogenesis. nih.govresearchgate.net This interaction contributes to Sunitinib resistance. nih.gov Research has shown that inhibiting CHD1L can reverse this resistance and enhance the anti-cancer effects of Sunitinib, highlighting it as a potential therapeutic target. nih.govresearchgate.netresearchgate.net
Inactivation of p53 and its Role in Resistance
The tumor suppressor protein p53 is crucial in preventing cancer development, and its inactivation is linked to therapy resistance. mdpi.comnih.gov While p53 mutations are not common in kidney cancer, its function can be compromised through other mechanisms. mdpi.com For instance, the loss of function of the Von Hippel-Lindau (VHL) gene can lead to increased HIF-2α activity, which in turn suppresses p53. mdpi.com The inactivation of p53 reduces the sensitivity of cancer cells to Sunitinib. mdpi.comnih.gov Studies have shown that patients with p53-mutated ccRCC have a poorer progression-free survival when treated with Sunitinib. mdpi.comnih.gov Conversely, restoring p53 function, for example through the use of agents like nutlin-3 (B1677040) in combination with Sunitinib, can suppress cancer cell proliferation. mdpi.comnih.gov
MAP2K2 Upregulation and MEK/ERK Pathway Reactivation
Reactivation of the MEK/ERK signaling pathway is another significant mechanism of resistance to Sunitinib. mdpi.comresearchgate.net MAP2K2 (also known as MEK2) is a central component of this pathway. mdpi.com Upregulation of MAP2K2 in ccRCC tissues has been shown to induce resistance to Sunitinib and other VEGFR inhibitors. mdpi.comresearchgate.netnih.gov This upregulation leads to the reactivation of the MEK/ERK pathway, promoting cancer cell survival. mdpi.comnih.gov A positive feedback loop between the transcription factor SP1 and MAP2K2 can maintain the activation of this pathway. researchgate.netnih.gov Consequently, combining MEK inhibitors with VEGFR inhibitors like Sunitinib has been shown to significantly enhance the sensitivity of resistant ccRCC cells, suggesting a promising therapeutic strategy to overcome resistance. mdpi.comresearchgate.netnih.gov
Interferon-Induced Transmembrane Protein 3 (IFITM3) Overexpression
Overexpression of Interferon-Induced Transmembrane Protein 3 (IFITM3) has been identified as a mechanism of acquired resistance to TKIs in ccRCC. wikipathways.orgresearchgate.netnih.gov IFITM3 expression is increased in ccRCC compared to normal kidney tissue and is further elevated in TKI-resistant cells. researchgate.netnih.gov These resistant cells exhibit more aggressive characteristics, such as increased proliferation, migration, and invasion when treated with Sunitinib. researchgate.netnih.gov The resistance mediated by IFITM3 is associated with the activation of the TRAF6 and MAPK/AP-1 signaling pathways. wikipathways.orgnih.gov Inhibiting IFITM3 expression has been shown to suppress these aggressive features, indicating that IFITM3 could be a new therapeutic target for overcoming Sunitinib resistance. nih.gov
Efflux Pump-Mediated Resistance Mechanisms
A major mechanism of multidrug resistance in cancer is the increased expression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to expel drugs from the cell, thereby reducing their intracellular concentration and efficacy. scielo.brsemanticscholar.orgjst.go.jpmdpi.com Several ABC transporters are implicated in Sunitinib resistance.
P-glycoprotein (P-gp/ABCB1): This is one of the most well-known ABC transporters. scielo.brnih.govaging-us.com Overexpression of P-gp in cancer cells can lead to reduced accumulation of Sunitinib, contributing to drug resistance. aging-us.com While Sunitinib itself can inhibit P-gp function at certain concentrations, its upregulation remains a key resistance mechanism. nih.govmdpi.com
ABCG2 (BCRP): Also known as breast cancer resistance protein, ABCG2 is another important efflux pump that can transport Sunitinib out of cancer cells. nih.govmdpi.comaacrjournals.org Sunitinib has been shown to inhibit ABCG2-mediated efflux, and in some cases, can completely reverse resistance mediated by this transporter in laboratory settings. nih.gov
Interaction with other transporters: While P-gp and ABCG2 are major players, other transporters may also be involved. However, studies have shown that Sunitinib has a low to moderate affinity for ABCB1 and is not significantly transported by ABCC2 or ABCC4, suggesting it may be less susceptible to resistance mediated by these specific transporters compared to other TKIs. aacrjournals.org
The complex interplay of these efflux pumps presents a significant challenge in cancer therapy. scielo.brsemanticscholar.org
Table of Research Findings on Sunitinib Maleate (B1232345) Resistance Mechanisms
| Resistance Mechanism | Key Proteins/Factors Involved | Effect on Sunitinib Sensitivity | Supporting Findings |
| Activation of ETS1/HIF2α Complex | ETS1, HIF2α, Plk1, HDAC8 | Decreased | Deacetylation of ETS1 by HDAC8 promotes its interaction with HIF2α, leading to resistance. nih.govresearchgate.net |
| Upregulation of HDAC8 | HDAC8, STAT3 | Decreased | TKI treatment can increase HDAC8 expression by preventing STAT3 phosphorylation. nih.govresearchgate.net |
| Interaction with CHD1L | CHD1L, HIF2α, VEGFA | Decreased | CHD1L interacts with HIF2α, sustaining VEGFA expression and causing resistance. nih.govresearchgate.net |
| Inactivation of p53 | p53, VHL, HIF-2α | Decreased | Loss of p53 function, sometimes mediated by VHL loss and HIF-2α activation, reduces sensitivity. mdpi.comnih.gov |
| MAP2K2 Upregulation | MAP2K2, SP1, MEK/ERK Pathway | Decreased | Upregulation of MAP2K2 and a positive feedback loop with SP1 reactivates the MEK/ERK pathway. mdpi.comresearchgate.netnih.gov |
| IFITM3 Overexpression | IFITM3, TRAF6, MAPK/AP-1 Pathway | Decreased | Overexpression of IFITM3 activates TRAF6 and MAPK/AP-1 pathways, leading to resistance. wikipathways.orgnih.gov |
| Efflux Pump-Mediated Resistance | P-gp (ABCB1), ABCG2 | Decreased | Increased expression of these transporters pumps Sunitinib out of the cell, reducing its efficacy. scielo.brnih.govaging-us.commdpi.com |
Adaptive Mechanisms and Microenvironmental Contributions
Beyond transporter-mediated efflux, cancer cells can develop resistance to sunitinib through various adaptive mechanisms and in response to signals from the tumor microenvironment. These multifaceted processes contribute to both intrinsic and acquired resistance.
The tumor microenvironment plays a critical role in sunitinib resistance. nih.gov Sunitinib's anti-angiogenic effects can lead to increased hypoxia (low oxygen levels) within the tumor. nih.gov This hypoxic environment can, in turn, select for more aggressive cancer cell phenotypes that are less dependent on the signaling pathways targeted by sunitinib. nih.gov Hypoxia can induce the expression of hypoxia-inducible factors (HIFs), which drive the expression of alternative pro-angiogenic factors, compensating for the inhibition of the VEGF pathway by sunitinib. nih.goviiarjournals.org Furthermore, hypoxia has been shown to increase the resistance of renal cell carcinoma cells to sunitinib. researchgate.netoncotarget.com The tumor microenvironment in sunitinib-treated tumors can also be characterized by an influx of myeloid-derived suppressor cells (MDSCs), which can promote resistance. aacrjournals.orgresearchgate.net
Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire mesenchymal, fibroblast-like properties, leading to increased motility and invasion. oaepublish.com There is growing evidence that EMT is associated with resistance to anti-angiogenic therapies like sunitinib. ascopubs.org In some renal cell carcinoma models, sunitinib treatment itself can induce EMT, leading to acquired resistance. nih.gov This transition is often associated with the activation of alternative signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway. nih.gov The mesenchymal phenotype can be more resistant to sunitinib, and this transition is often reversible, suggesting a dynamic mechanism of resistance. oaepublish.comoncotarget.com Studies have shown that in sunitinib-resistant cells, there is a downregulation of epithelial markers like E-cadherin and an upregulation of mesenchymal markers such as vimentin. oncotarget.com
Interactive Table: Adaptive and Microenvironmental Resistance Mechanisms to Sunitinib
| Mechanism | Description | Key Molecular Players |
| Lysosomal Sequestration | Trapping of sunitinib within acidic lysosomes, preventing it from reaching its targets. nih.govoncotarget.com | Increased lysosome number, LAMP-1, LAMP-2. nih.govjkcvhl.com |
| Hypoxia Resistance | Anti-angiogenic effects of sunitinib create a hypoxic environment, promoting resistance. nih.gov | Hypoxia-Inducible Factors (HIFs), alternative pro-angiogenic factors. nih.goviiarjournals.org |
| Epithelial-Mesenchymal Transition (EMT) | Cancer cells switch from an epithelial to a more resistant mesenchymal phenotype. ascopubs.orgnih.gov | E-cadherin (downregulated), Vimentin (upregulated), EGFR. nih.govoncotarget.com |
Hepatocyte Growth Factor (HGF) Mediated Resistance
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway has been identified as a significant alternative angiogenic pathway contributing to resistance against Sunitinib. nih.govfrontiersin.org Dysregulation of HGF and its receptor, c-Met, is implicated in the pathogenesis of various cancers, influencing tumor cell proliferation, survival, invasion, and metastasis. oncotarget.com
In the context of Sunitinib resistance, studies have shown that tumors may evade the anti-angiogenic effects of the drug by activating the HGF/c-Met pathway. nih.govresearchgate.net This can occur in tumors that are either intrinsically resistant or have acquired resistance to Sunitinib. nih.gov Research indicates that resistant tumors often exhibit higher concentrations of HGF compared to sensitive tumors. nih.gov The source of HGF is primarily the tumor stroma, suggesting a paracrine activation of the c-Met pathway on tumor cells. nih.gov
The c-Met receptor is frequently expressed at higher levels on endothelial cells than on tumor cells, implying that HGF may primarily target the tumor vasculature in resistant tumors. nih.gov Systemic administration of HGF in sensitive tumor models has been shown to induce resistance to Sunitinib by maintaining tumor angiogenesis. nih.gov Conversely, the combination of Sunitinib with a selective c-Met inhibitor has demonstrated significant inhibition of tumor growth in resistant models, primarily by targeting the vasculature. nih.govaacrjournals.org
The activation of the HGF/c-Met pathway is also linked to hypoxia, a common feature of the tumor microenvironment, especially under anti-angiogenic therapy. aacrjournals.orgfrontiersin.org Hypoxia can induce the expression of both HGF and c-Met, further promoting angiogenesis and cell survival. aacrjournals.org This pathway is considered a key player in tumor angiogenesis and resistance to anti-VEGF therapies. frontiersin.orgnih.gov
Clinical and preclinical evidence supports the role of the HGF/c-Met axis in Sunitinib resistance. For instance, in renal cell carcinoma (RCC), a tumor type for which Sunitinib is a standard treatment, the HGF/c-Met pathway is recognized as an escape mechanism. dovepress.comoaepublish.com Studies have shown that combining Sunitinib with c-Met inhibitors can overcome resistance and enhance the anti-tumor effects. nih.govoaepublish.com
Table 1: Research Findings on HGF-Mediated Resistance to Sunitinib
| Finding | Model System | Key Outcome | Reference |
|---|---|---|---|
| Higher HGF concentration in resistant tumors | Experimental tumor models | HGF/c-Met identified as an alternative angiogenic pathway. | nih.gov |
| c-Met expression higher on endothelial cells | Flow cytometry analysis | Suggests HGF primarily targets tumor vasculature. | nih.gov |
| Combination of Sunitinib and c-Met inhibitor | Sunitinib-resistant tumors | Significantly inhibited tumor growth by targeting vasculature. | nih.gov |
| Systemic HGF injection | Sunitinib-sensitive tumor models | Conferred resistance to Sunitinib by maintaining angiogenesis. | nih.gov |
| HGF/c-Met pathway in metastasis | 4T1 (breast), H460 (lung), Colo205 (colorectal) tumor cell lines | Sunitinib-induced metastasis is tumor cell-type dependent and mediated by HGF/c-Met. | nih.gov |
| Combination of axitinib (B1684631) and crizotinib (B193316) (c-Met inhibitor) | Clear cell renal cell carcinoma (ccRCC) models | Increased anti-tumor effect and prolonged survival. | frontiersin.orgnih.gov |
Preclinical Research Models and Mechanistic Efficacy Studies of Sunitinib Maleate
In Vitro Cellular Models for Sunitinib (B231) Maleate (B1232345) Research
Cancer Cell Lines (e.g., Renal Cell Carcinoma, Colorectal Cancer, Bladder Cancer)
Sunitinib maleate has demonstrated significant inhibitory effects on the growth of various cancer cell lines. In human bladder cancer cell lines, sunitinib was found to exert a marked inhibitory activity, with the mechanism being linked to the induction of apoptosis. nih.gov Studies have shown that its anti-tumor effect is both dose- and time-dependent in these cells. nih.gov
In renal cell carcinoma (RCC) and colorectal cancer cell lines, such as 786-O and HT-29 respectively, sunitinib has been shown to inhibit tumor cell growth at clinically relevant concentrations. aacrjournals.org The antitumor activity of sunitinib has also been demonstrated in other cancers, including non-small-cell lung cancer. nih.gov The molecular mechanism of action in bladder cancer cells involves the suppression of cyclin B1 and phosphorylated Akt (p-Akt), along with an increase in the expression of pro-apoptotic proteins Bax and Bad. nih.gov
| Cell Line | Cancer Type | Observed Effect of this compound | Key Molecular Mechanisms |
|---|---|---|---|
| HTB5, HTB9, T24, UMUC14, SW1710, J82 | Bladder Cancer | Dose- and time-dependent anti-tumor effect, induction of apoptosis. nih.govnih.gov | Suppression of cyclin B1 and p-Akt; increased expression of Bax and Bad. nih.gov |
| 786-O | Renal Cell Carcinoma | Inhibition of tumor cell growth. aacrjournals.org | - |
| HT-29 | Colorectal Cancer | Inhibition of tumor cell growth. aacrjournals.org | - |
Endothelial Cell Models (e.g., Human Umbilical Vein Endothelial Cells)
Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying angiogenesis. Sunitinib has been shown to inhibit the proliferation of HUVECs induced by Vascular Endothelial Growth Factor (VEGF). selleckchem.com It also effectively inhibits endothelial tube formation in a 3D Matrigel system, a crucial step in angiogenesis. researchgate.net Furthermore, sunitinib has been observed to induce a senescence-like phenotype in cultured HUVECs. researchgate.net Studies have also explored the synergistic effects of sunitinib with other inhibitors on HUVEC proliferation. estranky.sk
| Cell Model | Key Process Studied | Effect of this compound | Reference |
|---|---|---|---|
| HUVECs | VEGF-induced proliferation | Inhibition with an IC50 of 40 nM. | selleckchem.com |
| HUVECs on Matrigel | Endothelial tube formation | Inhibition of capillary-like network formation. researchgate.net | researchgate.net |
| HUVECs | Cellular Senescence | Induction of a senescence-like phenotype. researchgate.net | researchgate.net |
Fibroblast and Mast Cell Models (e.g., Nf1 Heterozygous)
In the context of Neurofibromatosis type 1 (NF1), sunitinib has been evaluated using Nf1 heterozygous (Nf1+/-) mast cells and fibroblasts. These cells are key components of the plexiform neurofibroma (pNF) microenvironment. nih.govnih.gov Sunitinib was found to suppress multiple gain-in-function characteristics of Nf1+/- mast cells and fibroblasts and to attenuate the phosphorylation of Erk1/2, a downstream effector of the Ras-MAPK signaling cascade. nih.govnih.gov Specifically, sunitinib inhibited the proliferation of Nf1+/- fibroblasts and the degranulation of Nf1+/- mast cells. nih.gov In adult rat cardiac fibroblasts, sunitinib treatment led to reduced cell viability and changes in cell phenotype, including the formation of vacuole-like structures. frontiersin.org
Cardiomyocyte Culture Models
The cardiotoxic effects of sunitinib have been investigated using various cardiomyocyte models. In human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), sunitinib was found to be cardiotoxic in a dose-dependent manner, leading to a loss of cellular ATP, an increase in oxidized glutathione (B108866), and the induction of apoptosis. nih.gov The TC50 based on ATP depletion in human iPSC-CMs was determined to be 16.7 µM. nih.gov Other in vitro studies using cell lines such as CCC-HEH-2, H9c2, and NRVMs have also shown that sunitinib induces cardiomyocyte apoptosis. researchgate.net
Drug Resistance Induction in Cell Culture Systems
The development of resistance to sunitinib is a significant clinical challenge. In vitro models have been established to study the mechanisms of acquired resistance. For instance, continuous exposure of 786-O renal and HT-29 colon cancer cells to gradually increasing concentrations of sunitinib resulted in the development of resistant cell lines. aacrjournals.org This resistance was found to be mediated by the sequestration of sunitinib into lysosomes and was shown to be transient, as sensitivity could be restored after a period of drug-free culture. aacrjournals.org In other studies, sunitinib-resistant clear cell renal cell carcinoma (ccRCC) cell lines were developed, which exhibited an overexpression of Axl and PD-L1. nih.gov Similarly, a sunitinib-resistant murine lung cancer cell line (LL/2-R) was established, which showed increased invasion and characteristics of epithelial-mesenchymal transition (EMT). researchgate.net The process of inducing resistance in Caki-1 human ccRCC cells led to morphometric changes and dysregulation in the production of cell membrane and extracellular matrix components. nih.gov
| Parental Cell Line | Cancer Type | Method of Resistance Induction | Key Resistance Mechanisms Observed |
|---|---|---|---|
| 786-O, HT-29 | Renal Cell Carcinoma, Colorectal Cancer | Continuous exposure to gradually increasing sunitinib concentrations. aacrjournals.org | Lysosomal sequestration of sunitinib. aacrjournals.org |
| 786-O, A498 | Clear Cell Renal Cell Carcinoma | Exposure to increasing concentrations of sunitinib. nih.gov | Overexpression of Axl and PD-L1, metabolic rewiring. nih.gov |
| LL/2 | Murine Lung Cancer | Continuous exposure to gradually increasing sunitinib concentrations. researchgate.net | Increased invasion and epithelial-mesenchymal transition (EMT). researchgate.net |
| Caki-1 | Renal Cell Carcinoma | Chronic treatment with sunitinib. nih.gov | Morphometric changes, dysregulation of cell membrane and ECM components. nih.gov |
In Vivo Preclinical Animal Models
Preclinical evaluation of this compound in animal models has provided crucial insights into its in vivo efficacy. In a genetically engineered mouse model of plexiform neurofibromas (Krox20;Nf1flox/−), treatment with sunitinib resulted in significant reductions in tumor size and number. nih.govnih.gov Histopathological analysis revealed reduced tumor cellularity, decreased mast cell infiltration, and diminished collagen deposition in the sunitinib-treated tumors. nih.govnih.gov
In neuroblastoma xenograft models, sunitinib has been shown to inhibit tumor growth, angiogenesis, and metastasis. nih.gov Furthermore, low-dose sunitinib demonstrated synergistic cytotoxicity with the mTOR inhibitor rapamycin (B549165) in these models. nih.gov Animal models have also been instrumental in studying the cardiotoxic effects of sunitinib. In mice, sunitinib treatment was associated with cardiac and coronary microvascular dysfunction, accompanied by a significant depletion of coronary microvascular pericytes. nih.gov
Xenograft Models (e.g., A375 Melanoma, SF767 Glioma, Colorectal, Breast, Small Cell Lung Cancer)
Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, have been fundamental in evaluating the in vivo efficacy of this compound across various cancer types.
Melanoma: In human melanoma xenograft models, treatment with sunitinib has been shown to reduce vessel density and induce hypoxia. The magnitude of this effect was associated with the vascular endothelial growth factor-A (VEGF-A) expression of the specific melanoma cell line used. While not specific to the A375 cell line, these studies demonstrate a clear anti-angiogenic effect in melanoma xenografts.
Glioma: The efficacy of sunitinib has been demonstrated in several human glioma xenograft models. In mice bearing U87MG tumors, sunitinib successfully inhibited tumor growth. Studies using various glioma cell lines, including U87 and U251, have found that sunitinib impairs cell growth and induces apoptotic cell death. A primary mechanism identified in these models is the targeting of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for glioma progression springermedizin.at.
Colorectal Cancer: this compound has shown significant efficacy in preclinical models of colorectal cancer. In xenograft models using HCT116 cells, sunitinib markedly suppressed tumor growth in vivo. nih.gov Similarly, significant tumor growth inhibition has been observed in HT-29 and Colo205 colon cancer xenograft models researchgate.net. Mechanistic studies in these models revealed that sunitinib's anti-tumor effects are partly due to the disruption of the IL-6/STAT3 signaling axis and the induction of apoptosis through the BH3-only protein PUMA nih.govnih.gov.
Breast Cancer: In breast cancer xenograft models using cell lines such as MDA-MB-231, sunitinib treatment resulted in significantly smaller tumors compared to controls nih.govnih.gov. The compound has demonstrated the ability to reduce xenograft tumor growth both as a single agent and in combination with standard chemotherapeutics nih.gov.
Small Cell Lung Cancer (SCLC): Preclinical studies have indicated that sunitinib possesses anti-tumor activity in SCLC models. In a small cell lung cancer xenograft model, sunitinib demonstrated a synergistic effect when combined with cisplatin-based chemotherapy aacrjournals.org. While clinical trials in SCLC have been less promising, the preclinical models showed significant effects on tumor growth nih.gov.
Table 1: Summary of Sunitinib Efficacy in Selected Xenograft Models
Cancer Type Cell Line(s) Key Findings Citation Glioma U87MG, U251 Inhibited tumor growth and induced cell death. [10, 20] Colorectal Cancer HCT116, HT-29 Significantly suppressed tumor growth via apoptosis induction. [1, 2] Breast Cancer MDA-MB-231 Reduced xenograft tumor growth. [3, 4] Melanoma Generic Human Lines Reduced vessel density and induced hypoxia. mdpi.com
Patient-Derived Xenograft (PDX) Models (e.g., Renal Medullary Carcinoma)
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered more representative of human tumor biology. In a novel PDX model of renal medullary carcinoma (RMC) derived from a patient's metastatic pleural effusion, sunitinib monotherapy was shown to be highly effective. The treatment significantly attenuated tumor growth, extending the tumor doubling time from 14.6 days in the control group to 44.9 days in the treated group. Consequently, sunitinib also significantly prolonged the survival of the tumor-bearing mice mdpi.com.
Genetically Engineered Mouse Models (GEMMs) (e.g., Krox20;Nf1flox/− for Plexiform Neurofibromas)
Genetically engineered mouse models (GEMMs) allow for the study of cancer in a more physiologically relevant context, with an intact immune system and natural tumor development. The Krox20;Nf1flox/− GEMM, which develops plexiform neurofibromas (pNFs) associated with neurofibromatosis type 1 (NF1), has been instrumental in evaluating sunitinib. In this model, treatment with sunitinib resulted in a significant reduction in both the number and volume of plexiform neurofibromas nih.gov. The mean tumor volume was reduced by 56% in the sunitinib-treated cohort compared to the vehicle-treated group nih.gov.
Mechanistic Studies of this compound Efficacy in Preclinical Models
Inhibition of Tumor Growth and Regression Mechanisms
Across various preclinical models, this compound inhibits tumor growth and induces regression through several key mechanisms. A primary effect is the induction of apoptosis, or programmed cell death. In colon cancer xenografts, sunitinib's therapeutic response was significantly linked to its ability to induce apoptosis via the BH3-only protein PUMA nih.gov. Similarly, in the Krox20;Nf1flox/− GEMM for plexiform neurofibromas, histological analysis of tumors from sunitinib-treated mice revealed an increase in apoptotic cells nih.govnih.gov. Beyond apoptosis, sunitinib has been shown to significantly inhibit cancer cell proliferation and migration, as demonstrated in in vitro studies with colorectal cancer cell lines nih.gov.
Anti-angiogenic Effects at the Molecular Level (e.g., PDGFRβ- and VEGFR2-Dependent)
A hallmark of sunitinib's mechanism is its potent anti-angiogenic activity, achieved by inhibiting key receptor tyrosine kinases involved in vasculogenesis and angiogenesis. Sunitinib is a potent inhibitor of platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs) nih.govbmj.com. This dual inhibition disrupts signaling crucial for the proliferation and survival of endothelial cells and pericytes, which form the tumor vasculature. In glioma models, VEGFR2 has been identified as a primary target through which sunitinib exerts its toxic effects on tumor cells springermedizin.at. The functional consequence of this inhibition is a reduction in tumor vascularity, as observed in melanoma and ovarian cancer xenografts where sunitinib treatment led to a significantly reduced microvessel density nih.gov.
Modulation of Tumor Microenvironment Components (e.g., Mast Cell Infiltration, Collagen Deposition)
Sunitinib's efficacy is also derived from its ability to modulate the tumor microenvironment (TME). The TME, which includes immune cells, fibroblasts, and the extracellular matrix, plays a critical role in tumor progression. In the Krox20;Nf1flox/− model of plexiform neurofibromas, a key finding was that sunitinib treatment dramatically altered the TME nih.govnih.gov. Post-treatment histological analysis showed a marked decrease (by more than 50%) in the infiltration of Nf1+/- mast cells into the tumor nih.gov. This is significant as mast cells are recruited to the TME via aberrant stem cell factor (SCF)/c-Kit signaling—a pathway inhibited by sunitinib—and they release factors that promote tumor growth springermedizin.atnih.gov. Furthermore, sunitinib treatment led to a dramatic reduction in fibroblast collagen deposition, a major component of the tumor's dry weight nih.govnih.gov. This suggests that sunitinib's biological effects are linked not only to direct anti-tumor actions but also to its ability to disrupt the supportive, pro-tumorigenic functions of the TME nih.gov.
Table 2: Mechanistic Actions of Sunitinib in Preclinical Models
Mechanism Key Molecular Targets/Pathways Observed Effect in Preclinical Models Citation Tumor Growth Inhibition PUMA, Apoptotic Pathways Induction of apoptosis, inhibition of proliferation and migration. [1, 7] Anti-angiogenesis VEGFR2, PDGFRβ Reduced microvessel density, inhibition of endothelial and pericyte signaling. [1, 4, 8, 10] TME Modulation c-Kit Reduced mast cell infiltration and decreased collagen deposition. [1, 3]
Impact on Metabolic Activity within Tumors (e.g., FDG PET Uptake)
Preclinical studies utilizing positron emission tomography (PET) with the glucose analog [¹⁸F]fluorodeoxyglucose (FDG) have demonstrated that this compound can modulate tumor metabolic activity, although the effects can vary depending on the tumor model.
In a murine model of plexiform neurofibromas (pNF), treatment with sunitinib resulted in significant reductions in FDG uptake within the tumors, correlating with reductions in tumor size and number. nih.gov This suggests that in certain contexts, sunitinib's inhibition of receptor tyrosine kinases (RTKs) leads to a decrease in the metabolic activity of the tumor cells, indicative of a therapeutic response. nih.gov
Conversely, in a 4T1 murine breast cancer model, the progression of tumors in sunitinib-treated mice was associated with an increase in glucose metabolism. nih.gov This highlights that the impact of sunitinib on tumor metabolism is not uniform and may be dependent on the specific tumor type and its microenvironment. While FDG-PET is used to assess metabolic changes and treatment effects, its utility in renal cell carcinoma (RCC) has limitations due to relatively low FDG accumulation in some cases. nih.govnih.gov However, studies in other cancers, like gastrointestinal stromal tumors (GIST), have shown that a decrease in tumor metabolism observed via FDG-PET can be an early indicator of response to sunitinib. researchgate.net
Molecular Changes in Tumor Cells (e.g., Protein Phosphorylation Levels, Gene Expression)
This compound exerts its effects by directly engaging with and inhibiting the phosphorylation of multiple receptor tyrosine kinases (RTKs). nih.gov Preclinical and molecular analyses of tumor biopsies have provided detailed insights into these changes.
Protein Phosphorylation:
KIT and Downstream Effectors: In preclinical models of imatinib-resistant gastrointestinal stromal tumors (GIST), sunitinib treatment has been shown to reduce the levels of phosphorylated KIT (phospho-KIT). nih.gov This inhibition of the primary oncogenic driver is accompanied by changes in the phosphorylation and expression of key proteins involved in cell proliferation, such as AKT, cyclin A, and p27, consistent with growth inhibition. nih.gov
VEGFR and PDGFR: In models of human urothelial carcinoma, sunitinib has been observed to modulate the VEGFR2 pathway by decreasing its phosphorylation. ascopubs.org Similarly, in prostate cancer cell lines, dose-dependent decreases in the activation of both VEGFR and PDGFR were noted following sunitinib treatment. nih.gov
Other Kinases: Sunitinib also impacts other kinases. In studies on Nf1+/- mast cells and fibroblasts, sunitinib attenuated the phosphorylation of Erk1/2. nih.gov Off-target inhibition of kinases such as AMP-activated protein kinase (AMPK) and ribosomal protein S6 kinase (RSK1) has also been demonstrated in preclinical studies. aacrjournals.org
Gene Expression: Preclinical research indicates that sunitinib can induce changes in the gene expression profiles of tumors. In a xenograft study of renal cell carcinoma, tumors that regressed following sunitinib treatment showed significant changes in gene expression related to vascularization. nih.gov Furthermore, acquired resistance to sunitinib has been linked to alterations in gene expression, including those associated with an epithelial-to-mesenchymal transition (EMT). nih.gov In some models, treatment can lead to the upregulation of genes involved in compensatory signaling pathways, such as the mTOR pathway, which may contribute to treatment resistance. mdpi.com
Preclinical Combination Therapy Mechanistic Investigations
This compound with Radiotherapy (e.g., Vascular Normalization, Apoptosis, Immune Response Modulation)
Preclinical studies have established that combining this compound with radiotherapy (RTx) can be a feasible and effective cancer treatment strategy, operating through several distinct mechanisms. nih.gov
A primary mechanism is vascular normalization . Sunitinib, through its anti-angiogenic properties, can transiently normalize the chaotic tumor vasculature. This improved perfusion is thought to enhance the efficacy of radiotherapy. nih.gov However, the beneficial effects of the combination are not solely dependent on this process. nih.gov
The combination therapy also enhances apoptosis . In vitro studies show that when combined with irradiation, sunitinib can increase apoptosis and reduce the clonogenic survival of both endothelial and tumor cells, provided the cells express the target receptors for sunitinib. nih.gov
Furthermore, sunitinib can modulate the immune response within the tumor microenvironment. Radiotherapy is known to sometimes increase the expression of vascular growth factors like VEGF, which can lead to a vascular rebound and tumor regrowth. Sunitinib can counteract this by inhibiting the receptors for these growth factors. nih.gov The timing of administration appears to be critical; preclinical data from a prostate cancer model suggests that applying sunitinib after radiotherapy is more beneficial for delaying tumor growth than concurrent administration. nih.gov This suggests sunitinib may act on the irradiated tumor stroma, suppressing its ability to support the regrowth of the irradiated tumor. nih.gov
This compound with Chemotherapeutic Agents (e.g., Docetaxel, Fluorouracil, Doxorubicin, Cisplatin (B142131), Cytarabine, Daunorubicin, Gemcitabine, Epirubicin)
Preclinical evidence supports the combination of this compound with various conventional chemotherapeutic agents, often resulting in additive or synergistic antitumor effects. nih.gov
Docetaxel: The combination of sunitinib and docetaxel has shown sequence-dependent synergistic interactions in non-small cell lung cancer (NSCLC) cell lines. nih.govnih.gov A synergistic effect was observed when cells were exposed to docetaxel first, followed by sunitinib. nih.govnih.gov The proposed mechanism involves the efficient suppression of signaling pathways by sunitinib that were initially activated by docetaxel exposure. The reverse sequence, however, resulted in antagonism, potentially due to differing effects on cell cycle arrest. nih.govnih.gov
Fluorouracil: In a xenograft model of human renal cell carcinoma, the combination of 5-fluorouracil (5FU) with sunitinib resulted in a synergistic anti-tumor effect. nih.gov
Cisplatin: Sunitinib malate (B86768) has demonstrated synergistic activity with cisplatin in preclinical models of human urothelial carcinoma, both in vitro and in a murine xenograft model. ascopubs.org In human urinary bladder-cancer cell lines, the combination treatment showed a greater incidence of autophagy and apoptosis compared to either drug alone. nih.gov
Gemcitabine: Extensive preclinical evidence points to additive and/or synergistic effects when gemcitabine is combined with sunitinib in various solid tumor models. nih.govresearchgate.net
Doxorubicin, Cytarabine, Daunorubicin, Epirubicin: While drug interaction databases note the potential for increased adverse effects when sunitinib is combined with agents like Doxorubicin, Epirubicin, and Cytarabine, specific preclinical mechanistic studies detailing synergistic or additive anti-tumor efficacy for these combinations are less extensively documented in the provided search results. drugbank.com
This compound with Other Targeted Therapies (e.g., MEK Inhibitors)
Preclinical investigations have explored combining this compound with other targeted agents to enhance antitumor activity. For instance, studies in melanoma cell lines have shown that sunitinib demonstrates synergistic activity with BET inhibitors, such as JQ1. onclive.com This synergy is achieved through the inhibition of pathways like BRD4/GDF15, which sensitizes the melanoma cells to sunitinib. The combination of a BET inhibitor and sunitinib was found to drive a higher proportion of apoptotic cells than either agent used alone. onclive.com While the specific combination with MEK inhibitors was not detailed in the provided search results, the synergy with BET inhibitors illustrates the principle of combining sunitinib with other targeted therapies to overcome resistance and enhance efficacy.
Mechanisms of Synergy and Additivity in Combination Regimens (Preclinical)
The synergistic and additive effects observed when this compound is combined with other cancer therapies stem from its multi-targeted mechanism of action, which can complement or enhance the effects of other treatments.
With Radiotherapy: Synergy is achieved through the normalization of tumor vasculature by sunitinib, which improves tumor oxygenation and thereby increases sensitivity to radiation. nih.gov Additionally, sunitinib can directly enhance radiation-induced apoptosis in tumor and endothelial cells and counteract the pro-angiogenic signals that radiotherapy can sometimes induce. nih.gov
With Chemotherapy: The mechanisms are often sequence-dependent. For example, with docetaxel, the synergy arises from sunitinib's ability to inhibit signaling pathways that are activated by the initial chemotherapy treatment. nih.govnih.gov In the case of cisplatin, the combination leads to increased apoptosis and autophagy in bladder cancer cells. nih.gov The anti-angiogenic effect of sunitinib can also be considered a synergistic mechanism, as it disrupts the tumor's blood supply, potentially enhancing the efficacy of cytotoxic chemotherapies. nih.gov
With Other Targeted Therapies: Synergy can be achieved by co-targeting distinct but complementary signaling pathways. As seen with BET inhibitors, sunitinib's efficacy can be enhanced by inhibiting a separate pathway that otherwise contributes to cell survival or resistance, leading to increased apoptosis. onclive.com This dual-pathway inhibition can prevent the cancer cells from utilizing escape mechanisms, resulting in a more potent antitumor effect.
Overcoming Resistance with Combination Strategies (Preclinical)
Preclinical research has extensively investigated various combination strategies to overcome acquired resistance to this compound. These approaches aim to target alternative signaling pathways, inhibit redundant survival mechanisms, or enhance the cytotoxic effects of sunitinib. In vitro and in vivo models have demonstrated the potential of combining sunitinib with other tyrosine kinase inhibitors (TKIs), cytotoxic chemotherapy, immunotherapy, and other targeted agents.
Combination with Other Tyrosine Kinase Inhibitors (TKIs)
In preclinical models of gastrointestinal stromal tumors (GIST), resistance to sunitinib often arises from secondary mutations in the KIT receptor tyrosine kinase. Studies have shown that other TKIs with different binding profiles can overcome this resistance. For instance, in Ba/F3 cells expressing sunitinib-resistant KIT mutations, both dasatinib and nilotinib have demonstrated significant activity.
One study found that Ba/F3 cells expressing the KITAY502-3ins/D820Y double mutant, which is resistant to sunitinib, were sensitive to dasatinib and nilotinib. Dasatinib inhibited cell growth with an IC50 of 40.6 nM and induced apoptosis, while nilotinib inhibited cell growth with an IC50 of 248 nM and also induced apoptosis. In contrast, sunitinib had a much higher IC50 of 1486 nM in these resistant cells nih.gov. Similarly, for the KIT502-3AYins/N822K mutant, dasatinib and nilotinib were effective at concentrations below 100 nM and 1000 nM, respectively, while sunitinib showed reduced efficacy nih.gov.
Efficacy of Other TKIs in Sunitinib-Resistant GIST Models
| Compound | Cell Line | KIT Mutation | IC50 (nM) | Apoptosis Induction |
|---|---|---|---|---|
| Dasatinib | Ba/F3 | KITAY502-3ins/D820Y | 40.6 | Yes (at 100-1000 nM) |
| Nilotinib | Ba/F3 | KITAY502-3ins/D820Y | 248 | Yes (at 1000 nM) |
| Sunitinib | Ba/F3 | KITAY502-3ins/D820Y | 1486 | Mild (at 1000 nM) |
| Dasatinib | Ba/F3 | KIT502-3AYins/N822K | 66.2 | Yes (at 100 nM) |
| Nilotinib | Ba/F3 | KIT502-3AYins/N822K | 309 | Yes (at 1000 nM) |
Combination with Cytotoxic Chemotherapy
The sequential administration of sunitinib with cytotoxic agents has shown promise in preclinical models of non-small cell lung cancer (NSCLC) resistant to EGFR TKIs. The rationale is that chemotherapy can induce cellular changes that sensitize tumors to the subsequent effects of sunitinib.
In a study using NSCLC cell lines, a synergistic effect was observed when cells were exposed to docetaxel followed by sunitinib nih.gov. The combination index (CI) values, a measure of drug interaction, were less than 1, indicating synergism. This effect was attributed to the suppression of signaling pathways activated by the initial docetaxel treatment by the subsequent sunitinib exposure nih.gov. The reverse sequence, however, resulted in an antagonistic effect nih.gov.
Sequence-Dependent Synergy of Sunitinib and Docetaxel in NSCLC Cell Lines
| Cell Line | Treatment Sequence | Effect | Combination Index (CI) |
|---|---|---|---|
| A549 | Docetaxel -> Sunitinib | Synergism | <1 |
| H1975 | Docetaxel -> Sunitinib | Synergism | <1 |
| A549 | Sunitinib -> Docetaxel | Antagonism | >1 |
| H1975 | Sunitinib -> Docetaxel | Antagonism | >1 |
| A549 | Concurrent | Additive/Slight Synergism | ~1 |
| H1975 | Concurrent | Additive/Slight Synergism | ~1 |
Combination with Immunotherapy and Other Targeted Agents
Targeting the tumor microenvironment and alternative resistance pathways are key strategies to overcome sunitinib resistance. In preclinical models of clear cell renal cell carcinoma (ccRCC), several combination approaches have been explored.
Targeting the IL-6/IL-8 Axis: Sunitinib resistance in ccRCC has been associated with increased secretion of interleukin-8 (IL-8) nih.gov. In a xenograft model of sunitinib-resistant ccRCC, the combination of sunitinib with an IL-8 neutralizing antibody re-sensitized tumors to sunitinib treatment, leading to decreased tumor growth nih.gov. Similarly, overexpression of interleukin-6 (IL-6) has been observed in sunitinib-resistant cells. In vitro studies with sunitinib-resistant RCC cell lines (Caki-1 and SN12K1) showed that the IL-6 receptor inhibitor, tocilizumab, induced significant cell death and reduced the expression of IL-6 and VEGF researchgate.netnih.govuq.edu.au. However, these promising in vitro results did not translate to in vivo efficacy, as tocilizumab did not decrease tumor growth in a mouse xenograft model researchgate.netnih.govuq.edu.au.
Modulating the Immune Response: Sunitinib resistance in ccRCC can be associated with an immunosuppressive tumor microenvironment, including the upregulation of PD-L1. A preclinical study demonstrated that combining the AMPK activator metformin with a PD-L1 blocking antibody enhanced the efficacy of cytotoxic T-lymphocytes (CTLs) against sunitinib-resistant ccRCC cell lines nih.gov. This suggests that targeting metabolic pathways in conjunction with immunotherapy could be a viable strategy to overcome sunitinib resistance nih.gov.
Radioimmunotherapy: In a preclinical RCC model, the combination of sunitinib with 177Lu-labeled antibody cG250 targeted radioimmunotherapy (RIT) showed enhanced therapeutic efficacy nih.govresearchgate.netnih.gov. In a sunitinib-resistant tumor model (SK-RC-52), the best response was observed with two cycles of the combination therapy, which was suggested to be due to increased vascular permeability induced by sunitinib nih.govresearchgate.netnih.gov. In a sunitinib-sensitive model (NU12), the combination was as effective as two cycles of RIT alone nih.govresearchgate.netnih.gov.
Combination Strategies in Preclinical Renal Cell Carcinoma Models
| Combination Agent | Preclinical Model | Key Finding |
|---|---|---|
| IL-8 Neutralizing Antibody | A-498 Xenograft | Resensitized tumors to sunitinib, leading to decreased tumor growth. |
| Tocilizumab (anti-IL-6R) | Sunitinib-resistant Caki-1 and SN12K1 cells (in vitro) | Induced significant cell death and reduced IL-6 and VEGF expression. |
| Tocilizumab (anti-IL-6R) | Mouse Xenograft (in vivo) | Did not decrease tumor growth. |
| Metformin + PD-L1 blocking antibody | Sunitinib-resistant ccRCC cell lines (in vitro co-culture) | Enhanced CTL-mediated cytotoxicity against cancer cells. |
| 177Lu-cG250 RIT | Sunitinib-resistant SK-RC-52 xenograft | Combination therapy showed the best tumor response. |
| 177Lu-cG250 RIT | Sunitinib-sensitive NU12 xenograft | Combination was as effective as RIT alone. |
Multi-drug Combinations: A phenotypic screening approach in sunitinib-resistant clear cell renal cell carcinoma (ccRCC) identified a synergistic four-drug combination consisting of Rapta-C, erlotinib, metformin, and parthenolide. This optimized drug combination (ODC) was shown to selectively target cancer cells, reduce ATP production by 50%, and induce apoptosis. The mechanism of action appeared to involve significant alterations in cellular metabolism, particularly lipid metabolism, and dysregulation of cell attachment.
Advanced Research Methodologies and Techniques Applied to Sunitinib Maleate
Analytical Methodologies for Sunitinib (B231) Maleate (B1232345) and Metabolites
Chromatographic Techniques
Chromatographic techniques are paramount for the separation and quantification of sunitinib and its metabolites from various matrices, including pharmaceutical formulations and biological fluids.
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) stands out as the most frequently utilized method for the analysis of sunitinib and its primary active metabolite, N-desethyl sunitinib (SU12662). sci-hub.seresearchgate.net This is attributed to its high sensitivity and selectivity, which are essential for pharmacokinetic studies and therapeutic drug monitoring. sci-hub.se
Researchers have developed and validated numerous LC/MS/MS methods for the simultaneous quantification of sunitinib and SU12662 in human plasma. researchgate.netwaters.comnih.gov These methods often involve a straightforward sample preparation step, such as protein precipitation with acetonitrile (B52724), followed by chromatographic separation on a reversed-phase column. researchgate.netwaters.com For instance, one method utilized a polymeric reversed-phase analytical column with a mobile phase consisting of acetonitrile and water containing formic acid, achieving a short runtime of only 4.0 minutes. researchgate.netnih.gov Another approach employed a hydrophilic interaction liquid chromatography (HILIC) column for separation. nih.gov
The use of a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is common. researchgate.netlcms.cz Stable isotope-labeled internal standards, such as sunitinib-d5 or imatinib-d8, are often incorporated to ensure accuracy and precision. researchgate.netlcms.cz These methods have demonstrated excellent linearity over a wide concentration range and low limits of quantification, often in the sub-ng/mL level. researchgate.netnih.gov
A supported liquid extraction (SLE) method coupled with LC-MS/MS has also been developed for the quantification of sunitinib N-oxide in human serum, highlighting the versatility of this technique for analyzing various metabolites. unpad.ac.id
Table 1: Example of LC/MS/MS Method Parameters for Sunitinib Analysis
| Parameter | Condition |
| Chromatography | |
| Column | Polymeric reversed-phase or HILIC |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate) with formic acid |
| Flow Rate | Typically 0.2 - 1.0 mL/min |
| Mass Spectrometry | |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable isotope-labeled sunitinib or other suitable compound |
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a more accessible and cost-effective alternative to LC/MS/MS for the quantification of sunitinib, particularly in pharmaceutical dosage forms. researchgate.netgoogle.com
Several HPLC-UV methods have been developed and validated for the determination of sunitinib in bulk drug and capsule formulations. researchgate.netinnovareacademics.in These methods typically utilize a C18 or C8 reversed-phase column with a mobile phase consisting of a mixture of organic solvents like acetonitrile and methanol (B129727) with an aqueous buffer. researchgate.netresearchgate.net Detection is commonly performed at a wavelength where sunitinib exhibits maximum absorbance, such as 277 nm, 425 nm, or 431 nm. researchgate.netinnovareacademics.inresearchgate.net
For instance, one method employed a C18 column with a mobile phase of acetonitrile, methanol, and water (70:20:10, v/v/v) at a flow rate of 1 mL/min, with UV detection at 277 nm. researchgate.net Another study utilized a C8 column with a mobile phase of methanol and ammonium acetate (B1210297) buffer (pH 8.5) at a flow rate of 1.0 mL/min and detection at 425 nm. researchgate.net
HPLC-UV methods have also been successfully applied to quantify sunitinib and its active metabolite, SU12662, in human plasma. nih.govnih.gov These methods often require a liquid-liquid extraction step to isolate the analytes from the plasma matrix before chromatographic analysis. nih.govnih.gov While generally less sensitive than LC/MS/MS, these methods can achieve linearity in the ng/mL range, making them suitable for therapeutic drug monitoring in some clinical settings. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) combined with densitometric analysis presents a simple, rapid, and cost-effective method for the determination of sunitinib malate (B86768), especially for impurity profiling. researchgate.netscielo.brresearchgate.net
A validated HPTLC method for the determination of sunitinib malate and its potential impurities involves applying the samples as bands on an aluminum TLC plate pre-coated with silica (B1680970) gel. researchgate.netscielo.brusp.br The separation is achieved using a mobile phase such as dichloromethane, methanol, toluene, and ammonia (B1221849) solution. researchgate.netscielo.brusp.br This technique can effectively separate sunitinib from its impurities, including the E-isomer, sunitinib N-oxide, and impurity B. researchgate.netscielo.brresearchgate.net
Quantitative analysis is performed densitometrically in absorbance mode at a specific wavelength, for example, 430 nm. researchgate.netscielo.brusp.br The method has been shown to have a linear relationship over a concentration range of 27.34 to 437.5 ng/spot, demonstrating good sensitivity and reproducibility. researchgate.netscielo.brusp.br
Table 2: HPTLC Method for Sunitinib Malate Analysis. researchgate.netscielo.br
| Parameter | Condition |
| Stationary Phase | Aluminum TLC plate pre-coated with silica gel 60F-254 |
| Mobile Phase | Dichloromethane: Methanol: Toluene: Ammonia solution (5%) (3:1.5:0.5:0.05, by volume) |
| Detection | Densitometrically in absorbance mode at 430 nm |
| Retention Factor (RF) | Sunitinib (Z-isomer): ~0.35 |
The analysis of impurities and related substances is a critical aspect of quality control for sunitinib malate. Chromatographic methods are indispensable for this purpose.
HPLC methods have been specifically developed to separate and quantify potential impurities in sunitinib, including its Z-E stereoisomers, N-oxide, and other related substances. researchgate.netgoogle.com One such method utilized a C8 column and an optimized mobile phase to achieve good separation of the Z and E isomers, as well as other impurities. researchgate.net Another method employed a specific Poroshell 120 Bonus-RP chromatographic column with a gradient elution of ammonium acetate aqueous solution and acetonitrile for the effective separation of impurities B, C, and E. google.com
HPTLC has also proven to be a valuable tool for separating sunitinib from its impurities, such as the E-isomer and sunitinib N-oxide. researchgate.net The ability to visually separate these compounds on the plate provides a straightforward approach to impurity detection. researchgate.net
Spectroscopic Techniques
Spectroscopic techniques are fundamental for the characterization and quantification of sunitinib malate.
UV-Visible spectrophotometry offers a simple and accessible method for the determination of sunitinib in pharmaceutical dosage forms. innovareacademics.inwjpps.com Sunitinib malate dissolved in solvents like distilled water or methanol exhibits a characteristic absorption maximum (λmax) in the visible region, typically around 431-432 nm. innovareacademics.inwjpps.com Derivative spectrophotometry (first and second order) can also be employed to enhance specificity and resolve potential interferences. innovareacademics.in
Other spectroscopic methods, such as spectrofluorimetry, have also been explored for the quantification of sunitinib. researchgate.net One study utilized the quenching of the native fluorescence of erythrosine B by sunitinib to measure its concentration in dosage forms and spiked plasma. researchgate.net
Solid-state characterization techniques, including Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), are essential for studying the polymorphic forms of sunitinib malate. google.comum.edu.mt These methods can identify and differentiate between various crystalline forms, which can have significant implications for the drug's physical properties. um.edu.mt
Ultraviolet-Visible (UV-Vis) Spectrophotometry (D0, D1, D2 Derivative Modes)
Ultraviolet-Visible (UV-Vis) spectrophotometry, including its derivative modes, is a widely used technique for the quantitative determination of sunitinib maleate. In its zero-order (D0) mode, a solution of this compound in distilled water exhibits a maximum absorbance (λmax) at 431 nm. innovareacademics.insci-hub.se Derivative spectrophotometry is employed to enhance resolution and reduce background interference. The first-order (D1) and second-order (D2) derivative modes show λmax at 457 nm and 489 nm, respectively. innovareacademics.insci-hub.se
These methods have been validated according to International Council for Harmonisation (ICH) guidelines and demonstrate good linearity over a concentration range of 2-12 µg/ml. innovareacademics.in The limit of detection (LOD) and limit of quantification (LOQ) have been established for each mode, confirming the sensitivity of the technique. innovareacademics.in
Interactive Table 1: UV-Vis Spectrophotometry Parameters for this compound
| Parameter | D0 Mode | D1 Mode | D2 Mode |
|---|---|---|---|
| λmax | 431 nm innovareacademics.insci-hub.se | 457 nm innovareacademics.insci-hub.se | 489 nm innovareacademics.insci-hub.se |
| Linearity Range | 2-12 µg/ml innovareacademics.in | ||
| LOD | 0.291 µg/ml innovareacademics.in | 0.107 µg/ml innovareacademics.in | 0.327 µg/ml innovareacademics.in |
| LOQ | 0.883 µg/ml innovareacademics.in | 0.324 µg/ml innovareacademics.in | 0.993 µg/ml innovareacademics.in |
Spectrofluorimetry
Spectrofluorimetry offers a sensitive method for the determination of this compound, often through indirect methods involving dye complexation. One such method utilizes the quenching of the native fluorescence of Eosin Y upon forming an ion-pair complex with this compound. researchgate.netactapharmsci.com The emission of the free dye is monitored, and the decrease in fluorescence intensity is proportional to the concentration of sunitinib. researchgate.net
This technique has demonstrated linearity over a concentration range of 0.08 to 5.00 µg/mL. researchgate.net The method is characterized by a low limit of detection (LOD) of 0.041 µg/mL and a limit of quantification (LOQ) of 0.850 µg/mL, highlighting its high sensitivity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (H, 13C, 15N Assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. Detailed ¹H and ¹³C NMR spectral analyses have been performed in aqueous media (H₂O/D₂O). chemrxiv.orgscispace.com These studies, often assisted by two-dimensional NMR techniques such as COSY, HSQC-DEPT, and HMBC, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule. chemrxiv.org The assignment of labile N-H protons is of particular interest as their chemical shifts can be influenced by intermolecular interactions like hydrogen bonding. chemrxiv.orgscispace.com
Fourier-Transformed Infrared (FT-IR) Spectroscopy
Fourier-Transformed Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound and to study its encapsulation in nanoparticle delivery systems. researchgate.net The FT-IR spectrum of sunitinib-loaded chitosan (B1678972) nanoparticles shows characteristic bands of chitosan with some shifts and reductions in intensity, which confirms the successful encapsulation of the drug. researchgate.net This non-destructive technique provides a molecular fingerprint of the compound and is valuable for characterizing formulations. nih.govmdpi.com
Electrochemical Methods (e.g., Differential Pulse Voltammetry)
Electrochemical methods, particularly differential pulse voltammetry (DPV), provide a sensitive and cost-effective approach for the quantification of this compound. researchgate.netrsc.org These techniques are based on the electrooxidation of this compound at the surface of an electrode. researchgate.net Studies using screen-printed electrodes have shown an anodic peak current for sunitinib malate around +0.45 V versus an Ag/AgCl reference electrode in a phosphate (B84403) buffer solution (pH 7.4). researchgate.netiapchem.org
DPV analyses have demonstrated that the electrochemical response can be affected by the aggregation of sunitinib molecules in solution. rsc.org The method has been shown to be linear over a concentration range of 0.08 to 88 µM, with a low limit of detection, making it suitable for therapeutic drug monitoring. iapchem.orgresearchgate.net
Interactive Table 2: Differential Pulse Voltammetry Findings for this compound
| Parameter | Value |
|---|---|
| Anodic Peak Potential | ~ +0.45 V (vs. Ag/AgCl) researchgate.netiapchem.org |
| Linearity Range | 0.08 to 88 μM iapchem.orgresearchgate.net |
| Limit of Detection (LOD) | 0.009 µM researchgate.netiapchem.org |
| Sensitivity | 0.386 µA µM⁻¹ cm⁻² researchgate.netiapchem.org |
Immunoassay Techniques
Immunoassays are highly specific and sensitive methods that can be developed for the quantification of sunitinib in biological matrices. While specific details on immunoassays developed exclusively for this compound are less prevalent in the provided context, the principle involves using antibodies that specifically bind to sunitinib. Plasma levels of various soluble proteins and receptors that sunitinib interacts with, such as VEGF, sVEGFR-2, sVEGFR-3, and sKIT, have been measured using ELISA (Enzyme-Linked Immunosorbent Assay), a type of immunoassay. ascopubs.org These measurements serve as pharmacodynamic biomarkers to assess the biological activity of sunitinib in patients. ascopubs.org For instance, treatment with sunitinib has been associated with increased plasma levels of VEGF and decreased levels of soluble VEGFRs and KIT. ascopubs.org
Biophysical Characterization Methods (e.g., Thermal Shift Assays)
Biophysical methods like thermal shift assays (TSA), also known as differential scanning fluorimetry (DSF), are employed to study the interaction of sunitinib with its protein targets. diva-portal.orgsygnaturediscovery.com These assays measure the change in the thermal stability of a protein upon ligand binding. diva-portal.org A significant increase in the melting temperature (ΔTm) of a target protein in the presence of sunitinib indicates a direct binding interaction and stabilization of the protein structure. pensoft.net
For example, a thermal shift assay was used to investigate the interaction between sunitinib and the papain-like protease (PLpro) of the MERS-CoV. The results showed a significant thermal shift (ΔTm), confirming a strong interaction and stabilization of the protease by sunitinib. pensoft.netresearcher.life This technique is valuable for screening compound libraries and confirming target engagement in drug discovery. sygnaturediscovery.comnih.gov
Method Validation according to Research Guidelines (e.g., ICH)
The analytical method development and validation for this compound are crucial for its quantitative and qualitative analysis in pharmaceutical formulations and biological fluids. researchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines to ensure the reliability and accuracy of these methods. scielo.brwjpps.com
Several studies have focused on developing and validating methods for this compound analysis, adhering to ICH guidelines. These methods are designed to be simple, accurate, precise, and robust. scielo.bripindexing.com For instance, a high-performance thin-layer chromatography (HPTLC) densitometric method was developed and validated for the analysis of Sunitinib malate in bulk drugs. scielo.br This method demonstrated good linearity, accuracy, precision, and robustness, proving its suitability for routine analysis. scielo.br The validation process typically includes assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantitation (LOQ). scielo.bripindexing.com
One validated HPTLC method successfully separated Sunitinib malate from its impurities, including the E-isomer and Sunitinib N-oxide, with a retention factor (Rf) of 0.35 ± 0.02. scielo.br Another study on a reverse-phase high-performance liquid chromatography (RP-HPLC) method also reported successful validation according to ICH guidelines, ensuring its suitability for estimating Sunitinib in bulk and marketed pharmaceutical dosage forms. wjpps.comipindexing.com The validation of these analytical methods confirms their reliability for quality control and research purposes. scielo.brresearchgate.net
Below is a table summarizing the validation parameters from a study on an HPTLC method for this compound, as per ICH guidelines. scielo.br
| Validation Parameter | Result |
| Linearity Range | 2-12 µg/ml innovareacademics.in |
| Correlation Coefficient (r²) | 0.999 ipindexing.com |
| Limit of Detection (LOD) | 23.26 ng per spot scielo.br |
| Limit of Quantitation (LOQ) | 70.50 ng per spot scielo.br |
| Precision (%RSD) | < 2% ipindexing.com |
| Accuracy (% Recovery) | 98-102% ipindexing.com |
Structural Biology and Computational Approaches
X-ray Crystallography of this compound and Protein Complexes
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of this compound and its complexes with various protein kinases. nih.govphotocrystallography.euresearchgate.net These studies provide critical insights into the drug's mechanism of action at a molecular level. nih.govphotocrystallography.euresearchgate.net The crystal structure of Sunitinib malate itself has been determined, providing a foundational understanding of its solid-state conformation. photocrystallography.euresearchgate.net
Furthermore, crystal structures of Sunitinib in complex with its target proteins, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), have been solved. rcsb.orgpnas.org These complex structures reveal the specific interactions between Sunitinib and the amino acid residues within the kinase binding pocket. nih.govrcsb.org For example, the crystal structure of VEGFR2's juxtamembrane and kinase domains in complex with Sunitinib (PDB ID: 4AGD) shows how the drug occupies the ATP-binding site. rcsb.orgrcsb.org These structural studies highlight that Sunitinib can adjust its conformation to fit into the binding pocket, which may contribute to its broad spectrum of activity as a kinase inhibitor. nih.govphotocrystallography.euresearchgate.net The analysis of these crystal structures is fundamental for understanding drug-target interactions and for the rational design of new and more potent inhibitors. nih.gov
Charge Density Distribution Analysis (Aspherical Atom Databank Approach)
Charge density distribution analysis, particularly using the aspherical atom databank approach, has provided a deeper understanding of the electronic properties and intermolecular interactions of this compound. nih.govphotocrystallography.euresearchgate.net This advanced technique goes beyond the traditional spherical atom model in crystallography and allows for a more accurate representation of the electron density distribution, which is distorted by chemical bonding and lone pairs. mdpi.com
A comprehensive analysis of Sunitinib malate utilized high-resolution single-crystal X-ray diffraction data to reconstruct its charge density distribution. nih.govphotocrystallography.euresearchgate.net This experimental charge distribution data was then used to perform a quantitative analysis of the intermolecular interactions within the crystal lattice. photocrystallography.eu The aspherical atom databank approach, which uses a library of pre-calculated multipole parameters for different atom types, was employed to model the charge density of Sunitinib and its protein complexes. photocrystallography.eunih.gov This method is particularly useful for large systems like protein-ligand complexes where obtaining ultra-high-resolution experimental data is challenging. photocrystallography.eursc.org The analysis revealed the nature and strength of various interactions, including hydrogen bonds, and provided insights into the electrostatic potential of the molecule. nih.govphotocrystallography.eu
Hirshfeld Surface and Topological Analyses for Intermolecular Interactions
Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational tools used to investigate and quantify intermolecular interactions in the crystal structure of this compound and its protein complexes. nih.govphotocrystallography.euresearchgate.net
Hirshfeld surface analysis provides a unique way to visualize and analyze intermolecular contacts by mapping the electron distribution of a molecule within a crystal. mdpi.com For Sunitinib malate, this analysis revealed a pattern of intermolecular interactions in the crystal structure that is remarkably similar to the interactions observed in the binding pockets of its target protein kinases. nih.govphotocrystallography.euresearchgate.net
Topological analysis, based on QTAIM, further quantifies these interactions by identifying bond critical points (BCPs) in the electron density. mdpi.com This analysis of Sunitinib malate and its complexes with kinases like VEGFR2, CDK2, and others, identified nine conserved bond paths. nih.govphotocrystallography.euresearchgate.net These paths correspond to various non-covalent interactions, including conventional hydrogen bonds, as well as weaker C-H···O and C-H···π interactions. nih.govresearchgate.net These findings confirm that Sunitinib establishes attractive interactions within the crystal structure that are also observed in its complexes with target enzymes. mdpi.com The consistency of these interaction patterns across different environments highlights their importance for the molecule's biological activity. nih.govmdpi.com
Molecular Docking Simulations
Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. rjptonline.orgrjptonline.org Numerous molecular docking studies have been performed on this compound to investigate its interactions with various protein targets, most notably tyrosine kinase receptors like VEGFR2. nih.govrjptonline.orgimist.ma
These simulations are crucial for understanding the binding mode of Sunitinib and for identifying key amino acid residues involved in the interaction. nih.govresearchgate.net For instance, docking studies have shown that Sunitinib forms hydrogen bonds with specific residues in the hinge region of the kinase domain, a common feature for type I kinase inhibitors. nih.govresearchgate.net The results of these simulations often correlate well with experimental data from X-ray crystallography. nih.gov
In one study, molecular docking was used to compare the binding affinity of Sunitinib malate and its metal complexes (with copper, iron, and zinc) to a tyrosine kinase receptor. The results indicated that the Sunitinib-copper complex had a higher binding affinity compared to Sunitinib alone. rjptonline.orgrjptonline.org Such studies demonstrate the utility of molecular docking in predicting how modifications to a ligand might affect its binding to a target protein, thereby guiding the design of new derivatives with improved properties. rjptonline.orgnih.gov
Below is an interactive data table summarizing the binding affinities of Sunitinib malate and its metal complexes from a molecular docking study. rjptonline.orgrjptonline.org
| Compound | Binding Affinity (kcal/mol) |
| Sunitinib malate | -7.1 |
| Sunitinib-copper complex | -7.5 |
| Sunitinib-iron complex | -6.9 |
| Sunitinib-zinc complex | -6.8 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between Sunitinib and its target proteins, complementing the static picture offered by X-ray crystallography and molecular docking. nih.govresearchgate.net By simulating the movements of atoms over time, MD can reveal the stability of the protein-ligand complex and the nature of the interactions in a more realistic, solvated environment. pensoft.net
MD simulations have been applied to study the binding of Sunitinib to VEGFR2. nih.govresearchgate.net These studies have shown that Sunitinib can form stable hydrogen bonds with key residues in the binding pocket, such as Cys919, Glu885, and Asp1046. nih.govresearchgate.net The simulations also highlight the importance of hydrophobic interactions with nonpolar residues in stabilizing the complex. nih.govresearchgate.net For example, residues L840, V848, E917, F918, C919, G922, L1035, and F1047 contribute majorly to the hydrophobic interactions for Sunitinib binding to VEGFR2. nih.gov
Computational Drug Design Insights
Computational drug design, also known as computer-aided drug design (CADD), utilizes computer modeling techniques to invent and test new pharmacological treatments based on biological targets. nfcr.org These methods have become integral to modern drug discovery, providing deep insights into the molecular interactions that govern a drug's efficacy. nfcr.orgresearchgate.net In the context of this compound, computational studies have been instrumental in elucidating its mechanism of action, identifying key structural features for its activity, and guiding the design of novel, potentially more effective analogues.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. rjptonline.org This method is widely used to forecast the binding affinity and mode of interaction between a drug and its target protein. rjptonline.orgrjptonline.org
For this compound, docking studies have been crucial for understanding its interactions with various receptor tyrosine kinases. sigmaaldrich.com Research has explored the binding affinity of Sunitinib malate alone and when complexed with bivalent metals against tyrosine kinase receptors. rjptonline.orgrjptonline.org Using CB-Dock software, one study calculated the binding affinity of Sunitinib malate to be -7.1 kcal/mol. rjptonline.org The study further investigated how this affinity changes when Sunitinib is complexed with different metals, revealing that a copper complex exhibited enhanced binding. rjptonline.orgrjptonline.orgscilit.com
| Ligand | Binding Affinity (kcal/mol) |
|---|---|
| This compound | -7.1 rjptonline.orgrjptonline.orgscilit.com |
| Sunitinib malate-copper complex | -7.5 rjptonline.orgrjptonline.orgscilit.com |
| Sunitinib malate-iron complex | -6.9 rjptonline.orgrjptonline.orgscilit.com |
| Sunitinib malate-zinc complex | -6.8 rjptonline.orgrjptonline.orgscilit.com |
In other studies, researchers have designed and synthesized novel analogues of Sunitinib and used docking to evaluate their potential. For instance, a series of new 5-fluoro-2-oxindole derivatives were designed, with molecular docking results for one promising compound (3g) indicating a potential to inhibit the VEGFR-2 receptor. researchgate.net Similarly, a study focused on optimizing Sunitinib to reduce toxicity generated 478 analogues. nih.gov After initial filtering, molecular docking identified nine analogues with significantly higher binding potency to VEGFR-2 (ranging from -9.935 to -10.579 kcal/mol) compared to Sunitinib itself (-5.58 kcal/mol in that particular study). nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed insights into the physical movements of atoms and molecules over time. nih.gov In drug design, MD simulations are used to assess the stability of a protein-ligand complex, offering a dynamic view that complements the static picture provided by molecular docking. nih.gov
One study performed a 100-nanosecond MD simulation on a complex of VEGFR-2 and a promising Sunitinib analogue (compound 163), which had shown a high docking score and a strong binding free energy (∆GBind = − 71.35 kcal/mol). nih.gov The stability of the complex was analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein's backbone. nih.gov A lower RMSD value generally indicates higher stability of the complex. nih.gov The simulation showed that after an initial increase, the RMSD value stabilized, suggesting that the analogue forms a stable complex with the VEGFR-2 target. nih.gov
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. sciencerepository.orgmdpi.com These ligand-based molecular modeling techniques are used to understand how variations in a molecule's features affect its interaction with a target and can predict the activity of newly designed compounds. sciencerepository.orgjapsonline.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comjapsonline.com These analyses identify the key structural features—such as steric, electrostatic, and hydrophobic properties—that are crucial for biological activity. japsonline.com Studies on Sunitinib and its analogues have utilized these techniques to guide the development of new inhibitors. For example, a 3D-QSAR study on a series of indolin-2-ones, the structural scaffold of Sunitinib, helped to identify the structural requirements for potent c-KIT inhibition. sciencerepository.org Similarly, 3D-QSAR analyses of thieno-pyrimidine derivatives as VEGFR3 inhibitors provided valuable information for designing novel and more potent compounds against breast cancer. mdpi.com
Pharmacophore Modeling
Pharmacophore modeling is another ligand-based design approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. sciencerepository.orgresearchgate.net A pharmacophore model typically includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. sciencerepository.org
The 2-indolinone scaffold is a core pharmacophoric element in Sunitinib and many other kinase inhibitors. researchgate.net Pharmacophore models have been developed based on Sunitinib and other known inhibitors to guide the design of new compounds. researchgate.net One study on c-KIT inhibitors derived a five-feature common pharmacophore hypothesis (ADHRR.21). sciencerepository.org This model included two aromatic rings (from the indolin-2-one and pyrrole (B145914) moieties), one hydrophobic group, one hydrogen bond acceptor (the carbonyl group), and one hydrogen bond donor (the –NH group of the indolin-2-one). sciencerepository.org Such models serve as a blueprint, allowing researchers to design new molecules that fit the required pharmacophoric features for high-potency inhibition of targets like VEGFR-2. researchgate.net
Future Directions and Emerging Research Avenues for Sunitinib Maleate
Investigation of Novel Molecular Targets Beyond Established Kinases
Sunitinib (B231) maleate (B1232345) is known to inhibit a range of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, FLT3, CSF-1R, and RET ascopubs.orgnih.govresearchgate.netclinicaltrials.eu. However, emerging research suggests that its biological effects may extend beyond these well-characterized targets. Studies have indicated potential off-target interactions, such as the inhibition of AMP-activated protein kinase (AMPK), which has been implicated in sunitinib-induced cardiotoxicity aacrjournals.orgnih.gov. Future research efforts are directed towards systematically identifying and characterizing these additional molecular targets. Understanding these interactions could reveal new mechanisms of action, potential synergistic targets for combination therapies, or even uncover novel therapeutic applications for sunitinib maleate in diseases driven by pathways not traditionally associated with its primary targets.
Development of Advanced Preclinical Resistance Models and Bypass Strategies
Acquired resistance to this compound remains a significant clinical challenge, with a substantial proportion of patients eventually developing resistance to treatment jkcvhl.comaacrjournals.orgaacrjournals.orgnih.govtandfonline.comuq.edu.aumdpi.comnih.govoncotarget.comnih.govaacrjournals.org. The mechanisms underlying this resistance are diverse and complex, including intracellular drug sequestration (e.g., in lysosomes), activation of alternative signaling pathways (e.g., PI3K/Akt/mTOR, c-MET, MAPK), epigenetic modifications, changes in cellular metabolism, epithelial-to-mesenchymal transition (EMT), and alterations in cell migration nih.govnih.govnih.goviu.eduamegroups.orgresearchgate.netnih.gov.
To unravel these mechanisms and develop effective countermeasures, the development of advanced preclinical models is paramount. Patient-derived xenograft (PDX) models are proving invaluable for recapitulating the heterogeneity and complexity of tumor responses observed in patients nih.goviu.educrownbio.com. Future research will focus on creating and utilizing sophisticated preclinical models that accurately mimic various resistance phenotypes. This includes developing models that allow for the study of acquired resistance and the testing of novel therapeutic strategies, such as combination therapies or agents targeting specific bypass pathways, to overcome or circumvent these resistance mechanisms.
Exploration of this compound in Drug Repurposing (e.g., Antiviral Activity)
Beyond its established role in cancer therapy, this compound is emerging as a promising candidate for drug repurposing, particularly in the field of antiviral therapy. Studies have demonstrated its significant antiviral activity against Zika virus (ZIKV), reducing viral replication and cytopathic effects nih.govresearchgate.net. Furthermore, research has indicated its potential efficacy against other viruses, including SARS-CoV, SARS-CoV-2, and MERS-CoV (by inhibiting the papain-like protease, PLpro) outbreak.infopensoft.netpensoft.net. Its broad-spectrum antiviral potential also extends to viruses such as Hepatitis C Virus (HCV), rabies virus, dengue virus, and Ebola virus pensoft.netpensoft.net.
Emerging research avenues include systematically evaluating this compound's efficacy against a wider array of viral pathogens. Additionally, its potential therapeutic benefits in non-oncological conditions where tyrosine kinase signaling plays a role, such as certain fibrotic diseases, are being explored grandviewresearch.com. This repurposing strategy offers a cost-effective pathway to identify new treatments for unmet medical needs.
Rational Design of this compound Derivatives with Modified Binding Profiles or Reduced Resistance Potential
Given the challenges posed by drug resistance, a key area of future research involves the rational design and synthesis of novel this compound derivatives. The goal is to create compounds with modified binding profiles that can overcome specific resistance mechanisms, improve target selectivity, or possess enhanced pharmacokinetic properties. For instance, researchers have explored conjugating sunitinib to targeting peptides to improve its delivery and reduce off-target effects aacrjournals.org.
Future efforts will likely focus on structure-activity relationship (SAR) studies to engineer derivatives that can evade common resistance pathways, such as those involving lysosomal sequestration or the activation of compensatory signaling cascades. The development of next-generation sunitinib analogs could offer improved efficacy, reduced toxicity, and the ability to overcome acquired resistance, thereby extending its clinical utility.
Application of Multi-Omics Technologies to Elucidate this compound Mechanisms and Resistance
The advent of multi-omics technologies, integrating genomics, transcriptomics, proteomics, and metabolomics, provides unprecedented power to dissect the complex molecular underpinnings of drug response and resistance amegroups.orgresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net. Researchers are increasingly applying these comprehensive approaches to study this compound. Transcriptomic and miRNome analyses have identified specific microRNAs and gene expression patterns associated with resistance, while proteogenomic studies are beginning to map the proteomic landscape of drug response tandfonline.comnih.govresearchgate.netresearchgate.net. Metabolomic profiling has revealed significant alterations in metabolic pathways in resistant cells, highlighting the role of metabolic reprogramming in therapeutic failure researchgate.netnih.gov.
Future research will leverage these integrated multi-omics strategies to build a holistic understanding of this compound's mechanism of action and the intricate network of pathways that contribute to resistance. This approach is crucial for identifying predictive biomarkers, discovering novel therapeutic targets, and ultimately enabling the development of personalized treatment strategies tailored to individual patient profiles.
Advanced Imaging Techniques for Mechanistic Preclinical Pharmacodynamic Assessment
Advanced imaging modalities are playing an increasingly vital role in preclinical research by providing real-time, in vivo insights into drug pharmacodynamics and tumor biology. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has been utilized to assess early changes in tumor vascular permeability and blood flow in response to this compound ascopubs.orgnih.govresearchgate.net. Positron Emission Tomography (PET) imaging, employing tracers like 3′-Deoxy-3′-[18F]fluorothymidine (FLT) for proliferation, allows for the evaluation of cellular activity and drug effects during treatment exposure and withdrawal nih.govnih.govdovepress.com.
Emerging research aims to further refine and apply these and other advanced imaging techniques. This includes investigating novel PET tracers, developing quantitative imaging biomarkers, and integrating imaging data with molecular profiling. Such advanced preclinical pharmacodynamic assessments are essential for understanding how this compound engages its targets, influences the tumor microenvironment, and elicits biological responses, thereby guiding the development of more effective therapeutic strategies and combination regimens.
Q & A
Q. What experimental protocols are recommended for assessing sunitinib maleate's multi-target kinase inhibition in vitro?
- Methodological Answer: Use recombinant kinase assays to measure inhibition of VEGFR, PDGFR, and KIT isoforms. Validate results with dose-response curves (IC50 values) and include positive controls (e.g., imatinib for KIT inhibition). Ensure purity of sunitinib via HPLC (≥95%) and confirm structural identity using NMR and high-resolution mass spectrometry. Report enzyme concentrations, incubation times, and ATP levels to ensure reproducibility .
Q. How should preclinical studies optimize dosing schedules for this compound in xenograft models?
- Methodological Answer: Adopt intermittent dosing (e.g., 4 weeks on/2 weeks off) to mimic clinical regimens and mitigate toxicity. Monitor plasma drug levels via LC-MS/MS to confirm therapeutic exposure. Use tumor volume measurements and immunohistochemistry (e.g., CD31 for angiogenesis) as endpoints. Include a vehicle control and a comparator arm (e.g., sorafenib) .
Q. What are the critical parameters for validating sunitinib's anti-angiogenic effects in endothelial cell assays?
- Methodological Answer: Quantify tube formation inhibition in HUVECs using Matrigel-based assays. Pair with Western blotting for phosphorylated VEGFR2 and PDGFR-β. Normalize data to cell viability (MTT assay) to distinguish cytotoxic vs. anti-angiogenic effects. Use ≥3 biological replicates and report inter-experiment variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in sunitinib's efficacy across different metastatic renal cell carcinoma (mRCC) trials?
- Methodological Answer: Conduct meta-analyses stratified by trial design (e.g., phase III vs. phase II) and patient subgroups (e.g., VHL mutation status). Adjust for covariates like prior therapies and crossover effects (e.g., placebo-to-drug crossover in bevacizumab trials). Use hazard ratios (HR) with 95% confidence intervals to compare progression-free survival (PFS) outcomes (Table 1) .
Table 1: Key Efficacy Metrics in mRCC Trials
| Study | Treatment | Median PFS (months) | HR (95% CI) |
|---|---|---|---|
| Motzer et al. | Sunitinib | 11 | 0.42 (0.32–0.54) |
| Yang et al. | Bevacizumab | 4.8 (high dose) | 2.55 (vs. placebo) |
Q. What strategies mitigate sunitinib resistance in gastrointestinal stromal tumors (GIST)?
- Methodological Answer: Profile secondary KIT mutations via next-generation sequencing in resistant biopsies. Test combination therapies (e.g., sunitinib + MEK inhibitors) in patient-derived xenografts. Use RNA-seq to identify compensatory pathways (e.g., MET amplification). Validate findings with phospho-proteomic arrays .
Q. How should researchers design biomarker-driven trials for sunitinib in non-small cell lung cancer (NSCLC)?
- Methodological Answer: Focus on uncommon EGFR mutations (e.g., exon 20 insertions) using a phase II open-label design. Stratify patients by mutation type and prior TKI exposure. Co-primary endpoints: objective response rate (ORR) and PFS. Include circulating tumor DNA (ctDNA) analysis at baseline and progression .
Data Analysis & Reproducibility
Q. What statistical methods are optimal for analyzing sunitinib's dose-dependent toxicity in phase I trials?
Q. How can researchers ensure reproducibility in sunitinib metabolite quantification?
- Methodological Answer: Employ stable isotope-labeled internal standards (e.g., sunitinib-d4) in LC-MS/MS workflows. Validate assays per FDA bioanalytical guidelines (precision ≤15%, accuracy 85–115%). Share raw chromatograms and calibration curves in supplementary materials .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store lyophilized powder at -20°C in sealed containers. Decontaminate spills with 70% ethanol. Adhere to GHS08 guidelines for reproductive toxicity (H360) and organ damage (H372) .
Ethical & Reporting Standards
Q. How should conflicting results between sunitinib's preclinical and clinical data be reported?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
